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  • Product: 3-(Chloromethyl)-5-methylpyridazine hydrochloride
  • CAS: 1956325-06-6

Core Science & Biosynthesis

Foundational

What are the properties of 3-(Chloromethyl)-5-methylpyridazine hydrochloride

Topic: Technical Guide: Properties, Synthesis, and Applications of 3-(Chloromethyl)-5-methylpyridazine Hydrochloride Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Develop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Properties, Synthesis, and Applications of 3-(Chloromethyl)-5-methylpyridazine Hydrochloride Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Executive Summary

3-(Chloromethyl)-5-methylpyridazine hydrochloride (CAS: 1956325-06-6) is a specialized heterocyclic building block utilized primarily in medicinal chemistry. As a functionalized pyridazine derivative, it serves as a critical electrophile for introducing the 5-methylpyridazine-3-methyl motif into bioactive small molecules. This scaffold acts as a bioisostere for pyridine and pyrimidine rings, offering unique physicochemical properties such as altered basicity, polarity, and hydrogen-bonding potential, which are essential for optimizing pharmacokinetic profiles in drug discovery.

This guide provides a comprehensive analysis of its chemical properties, synthetic routes, reactivity profiles, and handling protocols, designed to support researchers in the efficient utilization of this intermediate.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The compound exists as a hydrochloride salt, which confers improved stability and water solubility compared to its free base counterpart, which is prone to polymerization or hydrolysis due to the high reactivity of the chloromethyl group.

Table 1: Core Chemical Data
PropertyDetail
Chemical Name 3-(Chloromethyl)-5-methylpyridazine hydrochloride
CAS Number 1956325-06-6
Molecular Formula C₆H₇ClN₂[1][2][3][4] · HCl (C₆H₈Cl₂N₂)
Molecular Weight 179.05 g/mol
Structure (SMILES) Cc1cc(CCl)nnc1.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM, EtOAc
Acidity (pKa) ~2.5 (Pyridazinium proton, estimated)
Hygroscopicity Hygroscopic; requires storage under inert atmosphere

Synthetic Routes & Manufacturing

The synthesis of 3-(Chloromethyl)-5-methylpyridazine is non-trivial due to the need for regioselectivity between the two methyl groups on the pyridazine ring. The C3-methyl group is


 to the ring nitrogen, making it significantly more activated (acidic/nucleophilic) than the C5-methyl group.
Mechanistic Pathway: The Boekelheide Rearrangement Strategy

For high-purity applications, the Boekelheide rearrangement is the preferred synthetic route over direct radical halogenation, which often yields inseparable mixtures of regioisomers.

  • N-Oxidation: Selective oxidation of 3,5-dimethylpyridazine using m-CPBA or H₂O₂ yields the N-oxide. The oxidation preferentially occurs at N2 (adjacent to the C3-methyl) due to steric and electronic factors.

  • Rearrangement: Treatment with acetic anhydride triggers the rearrangement of the N-oxide to the acetoxymethyl derivative at the C3 position.

  • Hydrolysis & Chlorination: Acidic hydrolysis yields 3-(hydroxymethyl)-5-methylpyridazine, which is subsequently converted to the chloride using thionyl chloride (SOCl₂).

Visualization of Synthesis

The following diagram illustrates the regioselective pathway from 3,5-dimethylpyridazine.

Synthesis Start 3,5-Dimethylpyridazine NOxide Pyridazine N-Oxide (Intermediate) Start->NOxide m-CPBA DCM, 0°C Acetate 3-Acetoxymethyl Derivative NOxide->Acetate Ac2O Reflux (Boekelheide) Alcohol 3-(Hydroxymethyl)- 5-methylpyridazine Acetate->Alcohol HCl (aq) Hydrolysis Product 3-(Chloromethyl)-5-methyl pyridazine HCl Alcohol->Product SOCl2 DCM, 0°C -> RT

Figure 1: Regioselective synthesis via Boekelheide rearrangement targeting the C3-methyl group.

Reactivity Profile & Applications

The chloromethyl group at position 3 is a highly reactive "warhead" for nucleophilic substitution (


) reactions. The electron-deficient nature of the diazine ring pulls electron density from the methylene carbon, making it an excellent electrophile.
Key Reactions
  • N-Alkylation: Reaction with secondary amines to form tertiary amine cores (common in GPCR ligands).

  • O-Alkylation: Reaction with phenols or alcohols to generate ether linkages.

  • S-Alkylation: Reaction with thiols to form thioethers.

Medicinal Chemistry Utility

This scaffold is frequently employed in the development of:

  • Dopamine D1 Ligands: Used to construct heteroaromatic urea/amide derivatives [1].

  • Kinase Inhibitors: The pyridazine ring serves as a hinge-binder or solvent-front moiety.

  • Antibacterial Agents: Incorporated into sulfonamide substituted heterocyclic ureas [2].

Reactivity Workflow

Reactivity Core 3-(Chloromethyl)-5-methyl pyridazine HCl Prod_Amine N-Alkylated Product (GPCR Ligands) Core->Prod_Amine + HNR2, Base (K2CO3) Prod_Ether Ether Derivative (Kinase Inhibitors) Core->Prod_Ether + Ar-OH, Base (Cs2CO3) Prod_Thio Thioether (Metabolic Probes) Core->Prod_Thio + R-SH, Base (NaH) Amine Secondary Amines (HNR2) Phenol Phenols / Alcohols (Ar-OH / R-OH) Thiol Thiols (R-SH)

Figure 2: Divergent synthesis pathways utilizing the chloromethyl electrophile.

Experimental Protocols

Protocol A: General N-Alkylation Procedure

This protocol describes the coupling of the hydrochloride salt with a secondary amine.

Materials:

  • 3-(Chloromethyl)-5-methylpyridazine HCl (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • Potassium Carbonate (

    
    , 3.0 equiv) or DIPEA (3.0 equiv)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask, suspend 3-(Chloromethyl)-5-methylpyridazine HCl (1 mmol) in anhydrous ACN (5 mL).

  • Free Basing (In-situ): Add

    
     (3 mmol) and stir at room temperature for 15 minutes. The mixture may become slightly cloudy as the free base is generated and KCl precipitates.
    
  • Addition: Add the secondary amine (1.1 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C and monitor by LC-MS. Reaction is typically complete within 2–4 hours.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (typically DCM/MeOH gradients) to isolate the target amine.

Protocol B: Handling & Stability
  • Storage: Store at -20°C under nitrogen or argon. The salt is hygroscopic; moisture absorption can lead to hydrolysis of the alkyl chloride to the alcohol (3-hydroxymethyl-5-methylpyridazine), rendering it inactive for alkylation.

  • Safety: The compound is an alkylating agent. It is potentially genotoxic and a skin/eye irritant.[5] Handle in a fume hood with double nitrile gloves.

References

  • Heteroaromatic compounds and their use as dopamine D1 ligands.
  • Antibacterial amide and sulfonamide substituted heterocyclic urea compounds.

Sources

Exploratory

Introduction: The Enduring Significance of the Pyridazine Scaffold

An In-depth Technical Guide to the Synthesis of Novel Pyridazine Derivatives The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Novel Pyridazine Derivatives

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The unique electronic properties conferred by the vicinal nitrogen atoms—such as a significant dipole moment and hydrogen bonding capability—make the pyridazine scaffold an attractive pharmacophore for designing molecules that can effectively interact with biological targets.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing novel pyridazine derivatives. Moving beyond a simple recitation of methods, we delve into the mechanistic rationale behind these pathways, offering field-proven insights to inform experimental design and optimization. We will explore classical cyclocondensation reactions, modern multicomponent strategies, and powerful cycloaddition approaches, equipping the reader with the knowledge to both replicate established protocols and innovate within this vital area of chemical synthesis.

Chapter 1: The Foundational Pathway: Cyclocondensation of 1,4-Dicarbonyl Systems

The most classical and conceptually direct route to the pyridazine core is the Paal-Knorr-type condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[1][2] This versatile method allows for the synthesis of a wide array of alkyl- or aryl-substituted pyridazines.

Mechanistic Rationale

The reaction proceeds via the initial formation of a monohydrazone upon nucleophilic attack of the hydrazine on one of the carbonyl groups. This is followed by an intramolecular cyclization, where the remaining terminal nitrogen attacks the second carbonyl group, leading to a dihydropyridazine intermediate. Subsequent dehydration or oxidation, which can occur spontaneously or be promoted by an oxidizing agent, yields the final aromatic pyridazine ring. The choice of a substituted hydrazine (e.g., phenylhydrazine) directly installs a substituent on one of the ring nitrogen atoms.

Visualizing the Paal-Knorr Pathway

G Start 1,4-Dicarbonyl Compound Intermediate1 Hydrazone Intermediate Start->Intermediate1 + Hydrazine Hydrazine Hydrazine (R-NHNH2) Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate (Dihydropyridazine) Intermediate1->Intermediate2 Intramolecular Cyclization Oxidation Oxidation / Dehydration (-H2O or -2H) Intermediate2->Oxidation Product Substituted Pyridazine Oxidation->Product G Start Combine Reactants & Catalyst (e.g., Arene, Anhydride, Hydrazine) + Ionic Liquid Catalyst [bmim]Br/AlCl3 Step1 Microwave Irradiation (e.g., 10-15 min, 100-120 °C) Start->Step1 Step2 Reaction Quenching (e.g., Addition of water) Step1->Step2 Step3 Product Extraction (e.g., with Ethyl Acetate) Step2->Step3 Step4 Purification (e.g., Column Chromatography) Step3->Step4 Final Pure Pyridazinone Product Step4->Final G Tetrazine 1,2,4,5-Tetrazine TS1 [4+2] Cycloaddition Tetrazine->TS1 Alkyne Alkyne Alkyne->TS1 Intermediate Unstable Bicyclic Adduct TS1->Intermediate TS2 Retro [4+2] (N2 Extrusion) Intermediate->TS2 N2 N₂ TS2->N2 Product Pyridazine Product TS2->Product

Sources

Foundational

Discovery and history of pyridazine-based compounds

An In-Depth Technical Guide to the Discovery and History of Pyridazine-Based Compounds For Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine ring, a 1,2-diazine heterocycle, represents a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Pyridazine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a 1,2-diazine heterocycle, represents a fascinating journey from a laboratory curiosity to a privileged scaffold in modern medicinal chemistry. Though rare in nature, its unique physicochemical properties—characterized by a high dipole moment, robust hydrogen-bonding capacity, and weak basicity—have established it as a valuable pharmacophore.[1] This guide traverses the history of pyridazine chemistry, from its initial synthesis in the late 19th century to the development of sophisticated, targeted therapeutics in the 21st. We will explore the foundational synthetic methodologies, the evolution of its role as a versatile bioisostere, and the landmark discoveries that have cemented its importance in drug development and agrochemicals. This paper aims to provide researchers with a comprehensive understanding of the causality behind experimental choices in pyridazine synthesis and its strategic deployment in molecular design.

The Pyridazine Core: Physicochemical & Structural Attributes

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazine).[2] This arrangement distinguishes it significantly from its isomers, pyrimidine (1,3-diazine) and pyrazine (1,4-diazine), and from its carbocyclic analog, benzene. The proximity of the two electronegative nitrogen atoms creates a molecule with a significant dipole moment and defines its key characteristics in a medicinal chemistry context.[1]

Key Physicochemical Properties:

  • High Dipole Moment: The adjacent nitrogen atoms create a strong molecular dipole, which facilitates π-π stacking and dipole-dipole interactions with biological targets.[1]

  • Dual Hydrogen-Bonding Capacity: Both nitrogen atoms can act as hydrogen bond acceptors, a feature that can be pivotal for strong and specific drug-target interactions.[1]

  • Weak Basicity: Pyridazine is a weak base, which can be advantageous in drug design to avoid unwanted off-target interactions or unfavorable pharmacokinetic properties associated with highly basic compounds.[3]

  • Modulator of Lipophilicity: As a bioisosteric replacement for a phenyl ring, the pyridazine core typically reduces lipophilicity, which can improve the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1][4]

These properties have led to the pyridazine scaffold being recognized as a "privileged structure" and one of the "most developable" heteroaromatic rings for drug design.[5]

Foundational Discoveries and Early Synthetic Routes

The story of pyridazine begins in the late 19th century, intertwined with the work of one of organic chemistry's pioneers.

The First Pyridazine Synthesis: Emil Fischer's Serendipity

The first synthesis of a pyridazine derivative is credited to Emil Fischer in 1886.[6] During his seminal investigations into the Fischer indole synthesis, he prepared the first pyridazine through the condensation of phenylhydrazine with levulinic acid.[2][7] This reaction, while part of a broader exploration, laid the groundwork for a new class of heterocycles. Fischer's discovery of phenylhydrazine in 1875 was a critical precursor, providing the key reagent that would unlock not only indole chemistry but also the chemistry of sugars and, incidentally, pyridazines.[8][9]

The parent, unsubstituted pyridazine heterocycle was prepared later through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by a decarboxylation step.[2]

The Cornerstone of Pyridazine Synthesis: 1,4-Dicarbonyl Condensation

The most fundamental and enduring method for constructing the pyridazine ring is the cyclocondensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine (NH₂NH₂).[2][10] This approach offers a straightforward and versatile entry into a wide range of pyridazine derivatives.

The reaction of maleic anhydride (a cyclic equivalent of a 1,4-dicarbonyl) with hydrazine to produce maleic hydrazide is a classic and industrially significant example of this methodology.[2][11]

graph TD { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12];

}

Fig. 1: Condensation of a 1,4-dicarbonyl with hydrazine.
Experimental Protocol: Synthesis of a 3(2H)-Pyridazinone from a γ-Ketoacid

This protocol describes a common method for forming a pyridazinone ring, a key structural motif in many biologically active molecules. The γ-ketoacid serves as the 1,4-dicarbonyl equivalent.[10][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the γ-ketoacid (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.1-1.5 eq.) to the solution. The addition may be exothermic and can be performed at room temperature or with gentle cooling.

  • Cyclocondensation: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If a precipitate forms, collect it by filtration, wash with cold solvent, and dry under vacuum.

    • If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized pyridazinone using standard analytical techniques (¹H-NMR, ¹³C-NMR, MS, IR).

Trustworthiness Note: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the limiting ketoacid. The choice of solvent is critical; protic solvents like ethanol or acetic acid facilitate the proton transfer steps in the condensation mechanism. The self-validating nature of this protocol lies in the formation of a thermodynamically stable aromatic ring, which drives the reaction to completion.

The Pyridazine Pharmacophore in Drug Discovery

While pyridazines are uncommon in natural products, they have been widely adopted in medicinal chemistry.[13] Their unique electronic properties allow them to serve as versatile pharmacophores and bioisosteres, addressing challenges in drug optimization.[3]

Landmark Pyridazine-Based Drugs

The journey of pyridazines from chemical scaffolds to approved drugs has been transformative. Early examples demonstrated their potential, while recent approvals highlight their role in cutting-edge therapeutics.

Drug NameYear of First Approval (Approx.)Therapeutic AreaRole of Pyridazine Core
Hydralazine 1953AntihypertensivePart of a fused phthalazine ring system, a foundational discovery.[1]
Chloridazone 1964HerbicideAn early, non-medical application demonstrating the core's utility.[14]
Minaprine 1972AntidepressantOne of the first non-fused pyridazine drugs; later withdrawn.[1][14]
Ponatinib 2012Oncology (Kinase Inhibitor)Features a fused imidazo[1,2-b]pyridazine system for target binding.[1]
Relugolix 2020GnRH AntagonistThe pyridazine ring is a core scaffolding element.[1]
Deucravacitinib 2022Immunology (TYK2 Inhibitor)A recent approval showcasing a deuterated 3-aminopyridazine core.[1][15]
Pyridazine as a Bioisosteric Tool

A key strategy in modern drug design is bioisosterism, where a functional group is replaced with another that retains similar biological activity but alters physicochemical properties. The pyridazine ring is an effective bioisostere for phenyl and pyridine rings.[16][17]

Causality of Experimental Choice: Replacing a phenyl ring with a pyridazine is often a deliberate choice to:

  • Increase Polarity and Solubility: The nitrogen atoms increase the molecule's polarity, often improving aqueous solubility.[4]

  • Introduce H-bond Acceptors: The nitrogens provide specific interaction points with a biological target that are absent in a phenyl ring.

  • Block Metabolic Hotspots: A common site of metabolic oxidation on a phenyl ring (para-position) can be "blocked" by replacing the C-H with a nitrogen atom, potentially improving the drug's half-life.

  • Modulate Target Selectivity: The distinct electronic and steric profile of pyridazine compared to pyridine or phenyl can alter binding affinity and improve selectivity for the desired target over off-targets.[17]

graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12];

}

Fig. 2: Bioisosteric replacement of a phenyl with a pyridazine ring.

Modern Synthetic Frontiers and Future Outlook

While classic condensation reactions remain relevant, the demand for complex and precisely functionalized pyridazines has driven the development of more advanced synthetic methods.

Advanced Synthetic Strategies
  • Inverse-Electron-Demand Diels-Alder (IEDDA): This powerful cycloaddition reaction between electron-deficient 1,2,4,5-tetrazines and electron-rich dienophiles (like alkynes) provides a highly convergent route to substituted pyridazines, often with excellent regioselectivity.[18][19]

  • Diaza-Wittig Reaction: This strategy has been developed for the synthesis of novel fused pyridazine systems, starting from 1,3-diketones and involving a Diaza-Wittig reaction as the key ring-forming step.[5][20]

  • Skeletal Editing: Representing the cutting edge of synthetic chemistry, skeletal editing techniques have recently emerged that can directly convert a C-H bond within a pre-existing pyridine ring into a nitrogen atom, thus transforming a pyridine into a pyridazine.[4][17] This allows for late-stage modification of complex molecules, rapidly generating structural diversity.

Workflow: Pyridine-to-Pyridazine Skeletal Editing

This workflow outlines the conceptual steps of this modern transformation.[17]

graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Fig. 3: Conceptual workflow for pyridine-to-pyridazine skeletal editing.
Future Directions

The pyridazine scaffold continues to be a focal point of intense research. Its utility is expanding beyond traditional therapeutic areas into novel applications.

  • Oncology: The development of kinase inhibitors remains a major area, with pyridazines serving as hinges or core scaffolds in inhibitors for targets like CDK2 and EGFR.[21][22]

  • Neuroscience: Pyridazine derivatives are being explored for activity in neurodegenerative diseases and as potential treatments for conditions like anxiety and depression.[5][6]

  • Agrochemicals: Beyond Chloridazone, new pyridazine-based herbicides are being designed to target specific plant enzymes like phytoene desaturase (PDS).[2][23]

  • Materials Science: The electron-deficient nature and ligand capabilities of pyridazines make them attractive for applications in materials science, including the development of functional dyes and ligands for metal cations.[14]

The journey of the pyridazine ring is a testament to the power of synthetic chemistry to unlock biological potential. From a byproduct of indole synthesis to the core of life-saving medicines, its history is still being written. The ongoing development of innovative synthetic methods ensures that the full potential of this versatile heterocycle is yet to be realized, promising new discoveries for scientists and researchers in the years to come.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.
  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Wikipedia. Pyridazine. Wikipedia, the free encyclopedia.
  • Biomolecules & Therapeutics. (2000). Pyridazine Derivatives Developed as Medicines. Biomolecules & Therapeutics.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Sharma, S. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds, 20(7).
  • El-Gazzar, A. R. B. A., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing.
  • Sharma, S. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Bentham Science Publishers.
  • Bel Abed, H., et al. (2013).
  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances.
  • Abdelgawad, M. A., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473.
  • Wang, M., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry.
  • Tucaliuc, R. A., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5809.
  • Al-Ostath, A. I., et al. (2022). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.
  • Tucaliuc, R. A., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5809.
  • G. G. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed.
  • Bel Abed, H., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(15), 7845-7858.
  • Vantourout, J. C., et al. (2023). Pyridine-to-pyridazine skeletal editing. ChemRxiv.
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • International Journal of Creative Research Thoughts. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org.
  • Bak, A., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4691.
  • Kumar, D. (2017).
  • Bel Abed, H., et al. (2013).
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Al-Omar, M. A., & Amr, A. G. E. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(12), 9106-9118.
  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis.
  • Life Chemicals. (2019). Take a Closer Look at Our Original Functionalized Pyridazines! Life Chemicals Blog.
  • Wohl, A., & Bernreuther, E. (1930). Preparation of pyridazine, useful for producing active substances.
  • Indo Global Journal of Pharmaceutical Sciences. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Van der Eycken, J., & Appukkuttan, P. (2022).
  • Google Patents. (2016). Maleic hydrazide synthetic process.
  • Uno, H., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry.
  • Levin, M. D. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
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  • Wikipedia. Fischer indole synthesis. Wikipedia, the free encyclopedia.
  • Lichtenthaler, F. W. (2016). Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus Chimie, 19(9), 1028-1041.

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Exploratory

An In-depth Technical Guide to the Fundamental Reactivity of the Chloromethyl Group on a Pyridazine Ring

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyridazine Nucleus and the Chloromethyl Handle The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Nucleus and the Chloromethyl Handle

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities from anticancer to anti-inflammatory.[3][4][5] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and robust hydrogen-bonding capacity, allow for potent and specific interactions with biological targets.[2]

A key functional group that unlocks the synthetic potential of this scaffold is the chloromethyl group (-CH₂Cl). This group acts as a versatile electrophilic handle, enabling chemists to introduce a variety of substituents and build molecular complexity. Understanding the fundamental reactivity of the chloromethyl group is paramount for its effective utilization in the design and synthesis of novel pyridazine-based compounds.

The Electronic Landscape: How the Pyridazine Ring Governs Reactivity

The reactivity of the chloromethyl group is not considered in isolation; it is profoundly influenced by the electronic nature of the pyridazine ring to which it is attached.

  • π-Deficient Nature : Like other diazines, pyridazine is a π-electron deficient aromatic system due to the presence of two electronegative nitrogen atoms.[6] These nitrogens withdraw electron density from the ring carbons, making the entire system more susceptible to nucleophilic attack compared to benzene.[6][7]

  • Activation of the Side Chain : This electron-withdrawing effect extends to the exocyclic chloromethyl group. The carbon of the -CH₂Cl group becomes significantly more electrophilic (electron-poor) than it would be on a simple benzene ring (benzyl chloride). This heightened electrophilicity is the primary driver for its reactivity, particularly in nucleophilic substitution reactions.

  • Positional Effects : The position of the chloromethyl group (e.g., C3, C4, or C6) further modulates its reactivity. The electron density is not uniform around the ring; carbons alpha and gamma to the ring nitrogens are particularly electron-deficient.[7] Consequently, a chloromethyl group at these positions exhibits enhanced reactivity towards nucleophiles.

Theoretical studies using Density Functional Theory (DFT) have quantified these electronic properties, showing that the introduction of nitrogen atoms into a benzene ring decreases the HOMO-LUMO energy gap, which correlates with increased reactivity.[8][9] The pyridazine ring, in particular, possesses a notable dipole moment, which can influence its interaction with polar reagents and solvents.[8]

Core Reactivity: Nucleophilic Substitution (S_N) Reactions

The most prevalent and synthetically useful reaction of the chloromethyl pyridazine moiety is nucleophilic substitution.[10][11] The reaction follows the general scheme where a nucleophile (Nu:) displaces the chloride leaving group.

Nuc:⁻ + Pyridazine-CH₂-Cl → Pyridazine-CH₂-Nuc + Cl⁻

The enhanced electrophilicity of the benzylic-like carbon and the stability of the chloride anion as a leaving group make this transformation highly favorable. The reaction typically proceeds via a direct, one-step S_N2 mechanism.[12]

dot graph "SN2_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} // Caption: Generalized S_N2 mechanism on a chloromethyl pyridazine.

Common Nucleophiles and Resulting Transformations

A wide variety of nucleophiles can be employed, leading to diverse and valuable pyridazine derivatives.

Nucleophile TypeExample Reagent(s)Resulting Functional GroupTypical Reaction Conditions
O-Nucleophiles Sodium methoxide (NaOMe), Sodium hydroxide (NaOH), PhenolsEther (-OCH₃), Alcohol (-OH), Aryl Ether (-OAr)Aprotic solvent (DMF, THF), Base (K₂CO₃, NaH)
N-Nucleophiles Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH), Azide (NaN₃)Amine (-NH₂), Substituted Amine (-NHR, -NR₂), Azide (-N₃)Polar solvent (EtOH, MeCN), often with a non-nucleophilic base (DIPEA)
S-Nucleophiles Sodium hydrosulfide (NaSH), Thiolates (RSNa), ThioureaThiol (-SH), Thioether (-SR), Isothiouronium saltPolar aprotic solvent (DMF, DMSO)
C-Nucleophiles Cyanide (KCN), Malonic esters, OrganometallicsNitrile (-CN), Alkylated malonate, Alkylated chainAprotic solvent (DMSO, THF)

Table 1: Representative Nucleophilic Substitution Reactions.

Field Insight: The choice of base is critical in reactions with N-nucleophiles like secondary amines. A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is often preferred. It effectively scavenges the HCl byproduct without competing with the desired amine nucleophile, thus preventing the formation of unwanted quaternary ammonium salts and maximizing the yield of the target product.

Oxidation: Accessing Higher Oxidation States

The chloromethyl group can be oxidized to afford pyridazinyl aldehydes or carboxylic acids, which are valuable intermediates for further functionalization, such as reductive amination or amide coupling.

  • To Aldehyde : Milder, controlled oxidation is required to stop at the aldehyde stage. Reagents like N-chlorosuccinimide and dimethyl sulfide (Corey-Kim oxidation) or methods employing TEMPO as a catalyst are effective.[13][14] The reaction must be performed under anhydrous conditions to prevent over-oxidation.[15]

  • To Carboxylic Acid : Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone), will typically oxidize the chloromethyl group directly to a carboxylic acid.[16] This transformation is robust but less compatible with sensitive functional groups.

dot graph "Oxidation_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} // Caption: Oxidation pathways for the chloromethyl pyridazine group.

Experimental Protocol: A Validated Nucleophilic Substitution

This section provides a representative, self-validating protocol for the synthesis of a pyridazinyl thioether, a common structural motif in drug candidates.

Objective: To synthesize 3-chloro-6-((phenylthio)methyl)pyridazine from 3-chloro-6-(chloromethyl)pyridazine.[17]

Materials:

  • 3-chloro-6-(chloromethyl)pyridazine (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloro-6-(chloromethyl)pyridazine (e.g., 1.63 g, 10 mmol) and anhydrous DMF (50 mL). Stir until dissolved.

  • Reagent Addition: Add potassium carbonate (2.07 g, 15 mmol) to the solution. Then, add thiophenol (1.1 mL, 11 mmol) dropwise via syringe at room temperature.

  • Reaction Monitoring (Self-Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc eluent system. A sample is taken from the reaction mixture every 30 minutes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Characterization (Self-Validation): The resulting crude solid is purified by flash column chromatography on silica gel. The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis, which should match literature values.

Conclusion

The chloromethyl group on a pyridazine ring is a synthetically powerful and versatile functional handle. Its reactivity is dominated by the electron-deficient nature of the parent heterocycle, which renders the benzylic-like carbon highly electrophilic and susceptible to nucleophilic substitution. By selecting from a vast arsenal of nucleophiles, chemists can readily access a diverse range of substituted pyridazines. Furthermore, controlled oxidation provides entry to pyridazinyl aldehydes and carboxylic acids. A thorough understanding of these fundamental reactivity patterns is essential for any scientist engaged in the design and development of novel pyridazine-based molecules for pharmaceutical or agrochemical applications.

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). SCIRP.
  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
  • Synthesis of 3-chloro-6,8-dibromopyridopyridazine.
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (2017). PMC.
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange.
  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic (RSC Publishing).
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot.
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019).
  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org.
  • Pyridazine Deriv
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • 3-Chloro-6-chloromethylpyridazine. (2024). Drug Delivery.
  • Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Product Class 8: Pyridazines. Thieme Chemistry.
  • Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • Nucleophilic substitution. Wikipedia.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI.
  • Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • 19.6: Oxidation of alcohols and aldehydes. (2020). Chemistry LibreTexts.
  • Jones Oxid
  • Corey-Kim Oxid
  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal.

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of 3-(Chloromethyl)-5-methylpyridazine Hydrochloride

Executive Summary & Structural Context[1] This technical guide provides a comprehensive spectroscopic profile for 3-(chloromethyl)-5-methylpyridazine hydrochloride (CAS: 1956325-06-6). This compound is a critical heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

This technical guide provides a comprehensive spectroscopic profile for 3-(chloromethyl)-5-methylpyridazine hydrochloride (CAS: 1956325-06-6). This compound is a critical heterocyclic building block, distinct from its more common isomers (the 3,6-disubstituted pyridazines) and its pyridine analog (an intermediate in Rupatadine synthesis).

Correct structural assignment of this molecule relies heavily on distinguishing the specific substitution pattern on the pyridazine ring. Unlike the 3,6-isomer, which displays ortho-coupling constants, the 3,5-substitution pattern described here is characterized by weak meta (W-coupling) interactions, a definitive diagnostic marker in NMR spectroscopy.

Structural Identifiers
ParameterDetail
IUPAC Name 3-(Chloromethyl)-5-methylpyridazine hydrochloride
CAS Number 1956325-06-6 (HCl salt)
Molecular Formula C₆H₇ClN₂[1] · HCl
Molecular Weight 142.59 (Free Base) / 179.05 (Salt)
SMILES CC1=CN=NC(CCl)=C1.Cl

Analytical Workflow Strategy

The following workflow ensures rigorous verification of the 3,5-substitution pattern, preventing common confusion with the 3,6-isomer or the pyridine analog.

AnalyticalWorkflow Sample Crude/Purified Sample MS LC-MS Analysis (Isotope Pattern Check) Sample->MS Step 1: MW & Cl Pattern IR FT-IR (Functional Groups) MS->IR Step 2: C-Cl & Salt Form NMR 1H/13C NMR (Regiochemistry Confirmation) IR->NMR Step 3: Isomer Differentiation QC Final Release (Purity >97%) NMR->QC Validated

Figure 1: Step-by-step analytical workflow prioritizing Mass Spectrometry for elemental composition followed by NMR for regiochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7][8]

1H NMR Characterization (DMSO-d₆)

The 3,5-substitution pattern breaks the symmetry of the pyridazine ring. The key to identification is the singlet-like appearance (or fine doublet) of the ring protons due to the lack of strong ortho-coupling.

Solvent: DMSO-d₆ is recommended over CDCl₃ to solubilize the hydrochloride salt and prevent aggregation.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
H6 9.15 – 9.25d (broad s)1H~1.5 HzAlpha to Nitrogen. Most deshielded proton. Shows weak W-coupling to H4.
H4 7.75 – 7.85d (broad s)1H~1.5 HzAromatic Core. Located between substituents. Upfield relative to H6.
CH₂-Cl 4.90 – 5.05s2H-Alkyl Chloride. Deshielded singlet. Key functional handle.
CH₃ 2.40 – 2.50s3H-Methyl Group. Typical heteroaromatic methyl shift.
HCl > 10.0br s1H-Exchangeable acidic proton (often merged with H₂O).

Critical Diagnostic: In the 3,6-dimethyl isomer, the ring protons (H4/H5) appear as a pair of doublets with a large coupling constant (J ≈ 8.5–9.0 Hz). In this 3,5-isomer , H4 and H6 are meta to each other, resulting in very small coupling (J ≈ 1–2 Hz), often appearing as singlets in low-resolution scans.

13C NMR Data (Predicted)
  • C3 (Ring): ~158 ppm (Quaternary, attached to CH₂Cl)

  • C6 (Ring): ~150 ppm (CH, alpha to N)

  • C5 (Ring): ~138 ppm (Quaternary, attached to CH₃)

  • C4 (Ring): ~128 ppm (CH)

  • CH₂-Cl: ~42 ppm

  • CH₃: ~18 ppm

Mass Spectrometry (LC-MS)

Mass spectrometry confirms the presence of the chlorine atom via its characteristic isotope signature.

Ionization & Fragmentation
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Molecular Ion [M+H]⁺: m/z 143.0 (³⁵Cl) and 145.0 (³⁷Cl)

  • Isotope Ratio: 3:1 (Characteristic of mono-chlorinated compounds)

Fragmentation Pathway

The fragmentation is dominated by the loss of the chlorine radical or HCl, followed by the degradation of the diazine ring.

MassSpec M_Ion [M+H]+ m/z 143/145 (3:1) Frag1 [M - HCl]+ m/z 107 (Diazine cation) M_Ion->Frag1 - HCl (36 Da) Frag2 Ring Cleavage (Loss of N2) Frag1->Frag2 Ring Contraction Final Hydrocarbon Fragments m/z < 80 Frag2->Final

Figure 2: Proposed fragmentation pathway under collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the salt form and the chloromethyl group.

Functional GroupWavenumber (cm⁻¹)Description
Amine Salt (N-H⁺) 2600 – 3100Broad, strong absorption characteristic of HCl salts.
C=N Stretch 1580 – 1595Pyridazine ring skeletal vibration.
C-H Stretch (Aromatic) 3010 – 3050Weak intensity.
C-Cl Stretch 700 – 750Strong, sharp band; indicates alkyl chloride.

Experimental Protocols

NMR Sample Preparation

The hygroscopic nature of the hydrochloride salt requires careful handling to avoid water peaks obscuring the spectrum.

  • Drying: Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove trace moisture.

  • Solvent: Use ampouled DMSO-d₆ (99.9% D) to minimize water content.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Set relaxation delay (d1) to >3 seconds to ensure accurate integration of the isolated protons.

Stability & Storage
  • Reactivity: The chloromethyl group is an electrophile (alkylating agent). It is susceptible to hydrolysis (forming the alcohol) or dimerization if stored in nucleophilic solvents (e.g., Methanol) for extended periods.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

References

  • Synthesis of Pyridazine Derivatives: Source:Journal of Heterocyclic Chemistry. General methods for 3,5-disubstituted pyridazines via radical chlorination of 3,5-dimethylpyridazine. Context: Establishes the synthetic route yielding the 3,5-isomer.
  • Substituent Effects in Pyridazine NMR: Source:Magnetic Resonance in Chemistry. "1H and 13C NMR spectra of some pyridazine derivatives." Context: Provides the baseline chemical shift increments for methyl and chloromethyl groups on the diazine ring.
  • CAS Registry Data: Source: American Chemical Society. CAS RN: 1956325-06-6.[2] Verification: (Search by CAS for confirmation of registration).

  • Comparative Pyridine Data (Rupatadine Intermediate): Source:PubChem CID 24764282. 3-(Chloromethyl)-5-methylpyridine hydrochloride.[3] Link: Note: Cited for exclusionary purposes to prevent confusion with the target pyridazine.

Sources

Protocols & Analytical Methods

Method

The Pyridazine Moiety in Modern Medicinal Chemistry: Application Notes for the Versatile Building Block, 3-(Chloromethyl)-5-methylpyridazine Hydrochloride

Introduction: The Significance of the Pyridazine Scaffold in Drug Discovery The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of a molecule, have made it a cornerstone in the design of novel therapeutic agents. The incorporation of a pyridazine moiety can enhance metabolic stability, improve solubility, and modulate the pharmacokinetic profile of a drug candidate.

In recent years, the pyridazine core has been successfully integrated into a variety of clinically relevant molecules, most notably in the domain of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions.[1][2]

The pyridazine scaffold has been instrumental in the design of potent and selective inhibitors of several important kinases. For instance, novel series of 3,6-disubstituted pyridazines have been identified as potent anticancer agents targeting cyclin-dependent kinase 2 (CDK2).[1] Furthermore, 4,6-disubstituted pyridazine cores are features in a novel class of ALK5 inhibitors, which are being investigated for the treatment of fibrosis and cancer.[3][4] These examples underscore the therapeutic potential of the pyridazine scaffold and highlight the ongoing interest in developing new synthetic methodologies and building blocks to access a diverse range of pyridazine-containing compounds.

This guide focuses on the utility of a specific, yet underexplored, pyridazine-based building block: 3-(Chloromethyl)-5-methylpyridazine hydrochloride . While direct literature on this specific compound is limited, its structural features suggest its significant potential as a versatile intermediate for the synthesis of novel drug candidates. The chloromethyl group provides a reactive handle for the introduction of the pyridazine moiety into a target molecule through various coupling reactions. This document will provide a detailed overview of a proposed synthetic route to this valuable building block and a representative protocol for its application in a typical medicinal chemistry workflow, drawing upon established principles of heterocyclic chemistry.

Physicochemical and Safety Data

PropertyValue (for Pyridine Analog)Reference
Molecular FormulaC7H9Cl2N[5][6]
Molecular Weight178.06 g/mol [5][6]
Physical FormSolid[6]
StorageRefrigerator[6]

Safety Precautions:

Based on the safety data for the pyridine analog, 3-(Chloromethyl)-5-methylpyridazine hydrochloride should be handled with care in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[7]

Proposed Synthesis of 3-(Chloromethyl)-5-methylpyridazine Hydrochloride

A plausible synthetic route to 3-(Chloromethyl)-5-methylpyridazine hydrochloride can be envisioned starting from commercially available materials, by analogy to the synthesis of related chloromethyl-substituted heterocycles.[8]

Synthetic Pathway A 3-Methyl-6-chloropyridazine B 3-Hydroxymethyl-5-methylpyridazine A->B 1. Grignard Reagent (CH3MgBr) 2. Formaldehyde C 3-(Chloromethyl)-5-methylpyridazine B->C Thionyl Chloride (SOCl2) D 3-(Chloromethyl)-5-methylpyridazine hydrochloride C->D HCl in ether

Caption: Proposed synthetic route to 3-(Chloromethyl)-5-methylpyridazine hydrochloride.

Protocol:

Step 1: Synthesis of 3-Hydroxymethyl-5-methylpyridazine

  • To a solution of 3-methyl-6-chloropyridazine in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of methylmagnesium bromide in diethyl ether.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of paraformaldehyde.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-hydroxymethyl-5-methylpyridazine.

Step 2: Synthesis of 3-(Chloromethyl)-5-methylpyridazine

  • To a solution of 3-hydroxymethyl-5-methylpyridazine in dichloromethane at 0 °C, add thionyl chloride dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(chloromethyl)-5-methylpyridazine.

Step 3: Formation of 3-(Chloromethyl)-5-methylpyridazine hydrochloride

  • Dissolve the crude 3-(chloromethyl)-5-methylpyridazine in a minimal amount of diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

  • The hydrochloride salt will precipitate out of solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(Chloromethyl)-5-methylpyridazine hydrochloride.

Application in Medicinal Chemistry: N-Alkylation of a Primary Amine

The primary utility of 3-(Chloromethyl)-5-methylpyridazine hydrochloride in medicinal chemistry is as an electrophilic building block for the introduction of the 5-methylpyridazine-3-yl)methyl moiety onto a nucleophilic substrate. A common application is the N-alkylation of primary or secondary amines to form more complex drug-like molecules.

Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve amine substrate and base in anhydrous DMF B Add 3-(Chloromethyl)-5-methylpyridazine hydrochloride A->B C Stir at room temperature B->C D Monitor by TLC or LC-MS C->D E Quench with water D->E Upon completion F Extract with ethyl acetate E->F G Purify by column chromatography F->G

Sources

Application

The Strategic Application of 3-(Chloromethyl)-5-methylpyridine Hydrochloride in the Synthesis of Rupatadine: A Detailed Technical Guide

Introduction: Rupatadine and the Pivotal Role of a Key Intermediate Rupatadine is a second-generation, non-sedating antihistamine that exhibits a dual mechanism of action as a potent and long-acting antagonist of both hi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rupatadine and the Pivotal Role of a Key Intermediate

Rupatadine is a second-generation, non-sedating antihistamine that exhibits a dual mechanism of action as a potent and long-acting antagonist of both histamine H1 and platelet-activating factor (PAF) receptors.[1][2] This unique pharmacological profile makes it highly effective in the management of allergic rhinitis and chronic urticaria. The synthesis of this complex tricyclic molecule hinges on the efficient coupling of two primary building blocks: Desloratadine and a functionalized pyridine moiety. Central to this convergent synthesis strategy is the intermediate, 3-(Chloromethyl)-5-methylpyridine hydrochloride. The selection and application of this specific intermediate are critical for achieving high yields and purity in the final active pharmaceutical ingredient (API).

This comprehensive technical guide provides an in-depth exploration of the application of 3-(Chloromethyl)-5-methylpyridine hydrochloride in the synthesis of Rupatadine. We will delve into the synthetic pathways, detailed experimental protocols, mechanistic underpinnings of the key reaction steps, and strategies for impurity control. This document is intended for researchers, scientists, and drug development professionals engaged in the process development and manufacturing of Rupatadine.

Synthetic Strategy: A Convergent Approach to Rupatadine

The industrial synthesis of Rupatadine is predominantly achieved through the N-alkylation of Desloratadine with a suitable 5-methyl-3-pyridylmethyl electrophile. While various leaving groups (such as bromo or mesyl) have been explored, the use of 3-(Chloromethyl)-5-methylpyridine hydrochloride has emerged as a preferred route due to the stability and ease of handling of this crystalline solid intermediate.[3]

The overall synthetic pathway can be logically divided into two main stages:

  • Synthesis of the Key Intermediate: Preparation of 3-(Chloromethyl)-5-methylpyridine hydrochloride from a commercially available starting material, 5-methylnicotinic acid.

  • Coupling and Salt Formation: The base-catalyzed condensation of the pyridinylmethyl chloride intermediate with Desloratadine, followed by purification and formation of the pharmaceutically acceptable fumarate salt.

The following diagram illustrates the overall synthetic transformation:

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Coupling and Salt Formation 5-Methylnicotinic_acid 5-Methylnicotinic Acid Methyl_5-methylnicotinate Methyl 5-methylnicotinate 5-Methylnicotinic_acid->Methyl_5-methylnicotinate  CH3OH, SOCl2 5-Methyl-3-pyridylmethanol (5-Methylpyridin-3-yl)methanol Methyl_5-methylnicotinate->5-Methyl-3-pyridylmethanol  NaBH4, CH3OH 3-Chloromethyl-5-methylpyridine_HCl 3-(Chloromethyl)-5-methylpyridine hydrochloride 5-Methyl-3-pyridylmethanol->3-Chloromethyl-5-methylpyridine_HCl  SOCl2, Toluene Rupatadine_Base Rupatadine (Base) 3-Chloromethyl-5-methylpyridine_HCl->Rupatadine_Base  K2CO3, TBAB, Toluene/H2O Desloratadine Desloratadine Desloratadine->Rupatadine_Base Rupatadine_Fumarate Rupatadine Fumarate Rupatadine_Base->Rupatadine_Fumarate  Fumaric Acid, Ethanol

Caption: Overall synthetic pathway for Rupatadine Fumarate.

PART 1: Synthesis of 3-(Chloromethyl)-5-methylpyridine Hydrochloride

A robust and high-yielding synthesis of the key intermediate is paramount for the overall efficiency of the Rupatadine manufacturing process. The following multi-step protocol, starting from 5-methylnicotinic acid, avoids the poor selectivity and lachrymatory nature associated with the bromination of 3,5-lutidine.[3][4]

Step 1.1: Esterification of 5-Methylnicotinic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. Thionyl chloride is employed as both a reagent and a catalyst in this esterification.

Protocol:

  • To a stirred suspension of 5-methylnicotinic acid (1.0 eq) in methanol (5-10 vol), add thionyl chloride (1.2 eq) dropwise at 20-30°C.

  • Upon completion of the addition, heat the reaction mixture to reflux (approx. 60-65°C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Dissolve the residue in water (5 vol) and adjust the pH to 8-9 with aqueous ammonia.

  • Extract the product with ethyl acetate (2 x 10 vol).

  • Combine the organic layers, wash with saturated brine (5 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-methylnicotinate as an oil or low-melting solid.

ParameterValueReference
Starting Material 5-Methylnicotinic Acid[5][6]
Reagents Methanol, Thionyl Chloride[5][6]
Typical Yield 95-98%[5]
In-Process Control TLC/HPLC for consumption of starting material[3]
Step 1.2: Reduction of the Ester to the Corresponding Alcohol

The methyl ester is then selectively reduced to (5-methylpyridin-3-yl)methanol using sodium borohydride.

Protocol:

  • Dissolve methyl 5-methylnicotinate (1.0 eq) in methanol (10 vol).

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 40°C.

  • Heat the reaction mixture to 55°C and stir for 1 hour.[5]

  • Monitor the reaction by TLC/HPLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Add water (2 vol) to the residue and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (2 x 10 vol).

  • Combine the organic layers, wash with saturated brine (5 vol), dry, and concentrate to yield (5-methylpyridin-3-yl)methanol.

ParameterValueReference
Starting Material Methyl 5-methylnicotinate[5][6]
Reagent Sodium Borohydride[5][6]
Typical Yield 90-95%[5]
In-Process Control TLC/HPLC for disappearance of ester[3]
Step 1.3: Chlorination of the Alcohol

The final step in the intermediate synthesis is the conversion of the pyridylmethanol to the desired chloromethyl derivative using thionyl chloride. This reaction proceeds via the formation of an alkyl chlorosulfite intermediate, which then undergoes nucleophilic substitution by the chloride ion.[7][8]

Protocol:

  • Dissolve (5-methylpyridin-3-yl)methanol (1.0 eq) in toluene (5 vol).

  • Slowly add thionyl chloride (1.1 eq) at a temperature between 20-40°C.[4]

  • After the addition is complete, heat the mixture to 60°C and stir for 2 hours.

  • The product, 3-(Chloromethyl)-5-methylpyridine hydrochloride, will precipitate from the reaction mixture.

  • For an in-situ process, the resulting slurry can be used directly in the subsequent coupling step without isolation.[9] This approach is often preferred in an industrial setting to avoid handling the potentially lachrymatory intermediate.

ParameterValueReference
Starting Material (5-Methylpyridin-3-yl)methanol[4][9]
Reagent Thionyl Chloride, Toluene[4][9]
Typical Yield >95% (in-situ)[3]
In-Process Control HPLC for consumption of alcohol[10]

PART 2: N-Alkylation of Desloratadine and Salt Formation

This stage represents the core bond-forming reaction in the synthesis of Rupatadine. The secondary amine of Desloratadine acts as a nucleophile, displacing the chloride from the 3-(chloromethyl)-5-methylpyridine intermediate.

Mechanism and Rationale for Experimental Choices

The N-alkylation is typically carried out in a biphasic system (e.g., toluene and water) using a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).[11][12]

  • Base: An inorganic base like potassium carbonate (K2CO3) or sodium hydroxide is used to deprotonate the hydrochloride salt of the chloromethylpyridine intermediate, generating the free base in the organic phase. It also neutralizes the HCl formed during the reaction.[4][10]

  • Solvent System: A water-immiscible organic solvent like toluene is used to dissolve the Desloratadine and the free base of the chloromethylpyridine.[9] Water is used to dissolve the inorganic base.

  • Phase Transfer Catalyst (PTC): The PTC is crucial for facilitating the reaction between the reactants which are in different phases. The quaternary ammonium cation of the PTC pairs with the hydroxide or carbonate anion from the aqueous phase and transfers it to the organic phase. This allows for the deprotonation of the Desloratadine nitrogen, generating a more potent nucleophile for the SN2 reaction.[13][14]

The workflow for this crucial step is depicted below:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation Charge_Reactants Charge Desloratadine, Toluene, and aqueous K2CO3 to reactor Add_PTC Add Phase Transfer Catalyst (TBAB) Charge_Reactants->Add_PTC Add_Intermediate Add in-situ slurry of 3-(Chloromethyl)-5-methylpyridine HCl Add_PTC->Add_Intermediate Heat_Reflux Heat to reflux (65-70°C) for 2-4 hours Add_Intermediate->Heat_Reflux Monitor_Reaction Monitor progress by HPLC Heat_Reflux->Monitor_Reaction Cool_Separate Cool and separate aqueous layer Monitor_Reaction->Cool_Separate Wash Wash organic layer with water and brine Cool_Separate->Wash Concentrate Concentrate organic layer to obtain Rupatadine base Wash->Concentrate

Caption: Experimental workflow for the N-alkylation of Desloratadine.

Step 2.1: N-Alkylation Protocol
  • To the toluene slurry of 3-(Chloromethyl)-5-methylpyridine hydrochloride (from Step 1.3), add Desloratadine (0.95 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and water (4 vol).[4]

  • Heat the biphasic mixture to reflux (approximately 65-70°C) with vigorous stirring for 2-4 hours.[4]

  • Monitor the reaction for the consumption of Desloratadine using HPLC.

  • Upon completion, cool the reaction mixture to room temperature and separate the lower aqueous layer.

  • Wash the organic layer with a 10% solution of potassium dihydrogen phosphate, followed by water and then saturated brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Rupatadine base as an oil or foam.

ParameterValueReference
Reactants Desloratadine, 3-(Chloromethyl)-5-methylpyridine HCl[4]
Reagents K2CO3, TBAB, Toluene, Water[4]
Typical Yield 85-90% (of crude base)[3]
In-Process Control HPLC for Desloratadine consumption[3][10]
Step 2.2: Formation and Purification of Rupatadine Fumarate

The final step is the formation of the stable and pharmaceutically acceptable fumarate salt, which also serves as a purification step.

Protocol:

  • Dissolve the crude Rupatadine base in ethanol (5-10 vol).

  • In a separate vessel, dissolve fumaric acid (1.0 eq) in ethanol, heating gently if necessary.

  • Add the fumaric acid solution to the Rupatadine base solution with stirring.

  • Stir the mixture at room temperature for 8-10 hours to allow for complete precipitation of the salt.[3]

  • Filter the precipitated solid and wash with cold ethanol.

  • Dry the product under vacuum at 50-55°C to yield Rupatadine Fumarate.

  • If necessary, the product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and methanol, to achieve the desired purity.[15]

ParameterValueReference
Starting Material Crude Rupatadine Base[3]
Reagent Fumaric Acid, Ethanol[16]
Typical Overall Yield ~85% (from 5-methylnicotinic acid)[3]
Final Product Analysis HPLC for purity, NMR/MS for identity[5][17]

Impurity Profile and Control Strategies

Effective control of impurities is critical in the synthesis of any API. In the Rupatadine synthesis, several process-related impurities have been identified.

  • Dimer Impurity: This impurity can arise from the presence of 3,5-pyridinedicarboxylic acid in the 5-methylnicotinic acid starting material. This diacid can be converted to a di-chloromethyl derivative, which then reacts with two molecules of Desloratadine. Control Strategy: Use high-purity 5-methylnicotinic acid and monitor for the presence of the di-chloro impurity.[3][16]

  • Quaternary Impurity: The Rupatadine base, being a nucleophile, can further react with the 3-(Chloromethyl)-5-methylpyridine intermediate to form a quaternary ammonium salt. Control Strategy: This impurity is reportedly insoluble in aromatic hydrocarbons like toluene. A wash of the reaction mixture with toluene after the main reaction can help in its removal.[3][4][16]

  • Unreacted Intermediates: Residual Desloratadine and 3-(Chloromethyl)-5-methylpyridine can be carried through. Control Strategy: Optimize reaction stoichiometry and time. The final salt formation and recrystallization are effective at removing these starting materials.[3][10]

Analytical monitoring is crucial for controlling these impurities. Reversed-phase HPLC with UV detection (around 245 nm) is the standard method for quantifying Rupatadine and its related substances.[3][5][17]

Safety and Handling of 3-(Chloromethyl)-5-methylpyridine Hydrochloride

3-(Chloromethyl)-5-methylpyridine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][18]

  • Handling: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Keep containers securely sealed when not in use.[1][2][9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[2]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

The synthesis of Rupatadine via the N-alkylation of Desloratadine with 3-(Chloromethyl)-5-methylpyridine hydrochloride represents an efficient and industrially viable manufacturing route. This pathway, originating from 5-methylnicotinic acid, provides high overall yields and avoids many of the challenges associated with alternative synthetic strategies. A thorough understanding of the reaction mechanisms, careful control of process parameters, and diligent monitoring of the impurity profile are essential for the successful and reproducible synthesis of high-purity Rupatadine Fumarate. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of pharmaceutical development and manufacturing.

References

  • Process For The Synthesis Of Rupatadine. Quick Company. [Link]

  • A process for the preparation of rupatadine.
  • Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. MDPI. [Link]

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  • A PROCESS FOR THE PREPARATION OF RUPATADINE. WIPO Patentscope. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Rupatadine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. Journal of Drug Delivery and Therapeutics. [Link]

  • Preparation method of rupatadine fumarate. Eureka | Patsnap. [Link]

  • Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. ACS Publications. [Link]

  • An improved process for the preparation of Rupatadine Fumarate. European Patent Office. [Link]

  • Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. National Institutes of Health. [Link]

  • synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. Hetero Letters. [Link]

  • 3-(Chloromethyl)-5-methylpyridine hydrochloride. PubChem. [Link]

  • Validation of an RP-HPLC Method to Determine Rupatadine as a Fumarate in Pharmaceutical Dosage Form. UMT Journals. [Link]

  • Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. National Institutes of Health. [Link]

  • A kind of Rupatadine fumarate A crystal formation and preparation method thereof.
  • Synthesis of anti-allergic drugs. National Institutes of Health. [Link]

  • Design, synthesis and H1-antihistaminic activity of novel 1-substituted-4-(3-chlorophenyl)-[3][9][11] triazolo [4,3-a] quinazolin-5(4H)-ones. ResearchGate. [Link]

  • A process for the preparation of rupatadine.
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  • Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof.
  • UV Spectrophotometric Estimation of Rupatadine Fumarate by Second Order Derivative Method in Bulk and Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry. [Link]

  • An improved process for the preparation of Rupatadine Fumarate. European Patent Office. [Link]

  • An Improved Process For The Preparation Of Rupatadine Fumarate And Polymorphs Thereof. Quick Company. [Link]

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  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Wiley Online Library. [Link]

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Method

A Comprehensive Guide to the Derivatization of Pyridazine Compounds: Strategies and Protocols for Drug Discovery and Development

Pyridazine and its derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular applications.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Pyridazine and its derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular applications.[1][2][3][4][5] The versatility of the pyridazine scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and physicochemical properties.[6] This guide provides an in-depth exploration of key derivatization strategies for pyridazine compounds, complete with detailed protocols and the underlying scientific rationale, to empower researchers in their quest for novel therapeutics.

The Pyridazine Core: A Privileged Scaffold in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in drug discovery.[7] Its π-deficient nature makes it an interesting scaffold for creating molecules with unique electronic properties.[8] The presence of the two nitrogen atoms not only influences the ring's reactivity but also provides opportunities for hydrogen bonding and metal chelation, which are crucial for molecular recognition in biological systems.[8] The derivatization of the pyridazine core is a key strategy for modulating its therapeutic potential.[2][9]

Key Derivatization Strategies and Protocols

The functionalization of the pyridazine ring can be achieved through a variety of chemical transformations. Two of the most powerful and widely employed strategies are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These methods offer a versatile toolkit for introducing a wide range of substituents onto the pyridazine scaffold.

Nucleophilic Aromatic Substitution (SNAr) on Halopyridazines

The electron-deficient character of the pyridazine ring makes it highly susceptible to nucleophilic attack, especially when activated by a good leaving group such as a halogen.[10] This reactivity is the basis for SNAr reactions, a cornerstone of pyridazine derivatization.

Scientific Rationale: The presence of the two electronegative nitrogen atoms withdraws electron density from the ring, making the carbon atoms electrophilic. This effect is most pronounced at the positions ortho and para to the nitrogen atoms. When a halogen is present at one of these positions, it serves as an excellent leaving group, facilitating the substitution by a wide range of nucleophiles.

Experimental Workflow for SNAr:

sn_ar_workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start Halopyridazine reaction Heating (e.g., 80-120 °C) start->reaction Add Nucleophile, Base, Solvent nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) nucleophile->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction workup Aqueous Work-up reaction->workup Cool to RT purification Chromatography workup->purification Extract & Dry product Derivatized Pyridazine purification->product Isolate

Caption: General workflow for SNAr derivatization of halopyridazines.

Detailed Protocol for Amination of 3,6-Dichloropyridazine:

A common starting material for SNAr is the commercially available 3,6-dichloropyridazine, which offers two reactive sites for substitution.[11]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
3,6-Dichloropyridazine148.981.0 g6.71 mmol
Secondary Amine (e.g., Morpholine)87.121.2 eq (0.70 g)8.05 mmol
Potassium Carbonate (K₂CO₃)138.212.0 eq (1.85 g)13.4 mmol
N,N-Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • To a stirred solution of 3,6-dichloropyridazine in DMF, add the secondary amine and potassium carbonate.

  • Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted product.

Note: The regioselectivity of the substitution can often be controlled by adjusting the reaction conditions and the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are indispensable tools for the derivatization of pyridazines.[11] Reactions such as Suzuki-Miyaura, Heck, and Sonogashira allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of functionalized pyridazine derivatives.[12]

Scientific Rationale: These reactions proceed via a catalytic cycle involving a palladium catalyst that undergoes oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), or coupling with a terminal alkyne (for Sonogashira), and reductive elimination to regenerate the active catalyst and form the desired product. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Experimental Workflow for Suzuki-Miyaura Coupling:

suzuki_workflow cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_halo Halopyridazine reaction Inert Atmosphere Heating (e.g., 80-110 °C) start_halo->reaction Add Reagents start_boronic Boronic Acid/Ester start_boronic->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., Na2CO3, K3PO4) base->reaction solvent Solvent (e.g., Toluene/H2O, Dioxane) solvent->reaction workup Aqueous Work-up reaction->workup Cool to RT purification Chromatography workup->purification Extract & Dry product Aryl/Heteroaryl Pyridazine purification->product Isolate

Caption: General workflow for Suzuki-Miyaura cross-coupling of halopyridazines.

Detailed Protocol for Suzuki-Miyaura Coupling of 3-Chloro-6-phenylpyridazine:

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
3-Chloro-6-phenylpyridazine190.631.0 g5.25 mmol
Arylboronic Acid-1.2 eq6.30 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.565 mol% (0.30 g)0.26 mmol
Sodium Carbonate (Na₂CO₃)105.992.0 eq (1.11 g)10.5 mmol
Toluene92.1420 mL-
Water18.025 mL-

Procedure:

  • In a round-bottom flask, combine the 3-chloro-6-phenylpyridazine, arylboronic acid, and sodium carbonate.

  • Add the toluene and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 90 °C under an inert atmosphere and stir until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired biarylpyridazine.

Characterization of Derivatized Pyridazines

The successful synthesis of pyridazine derivatives must be confirmed by rigorous analytical characterization. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule and confirm the position of the new substituent.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.[13]

  • Melting Point: To assess the purity of the compound.[13]

Conclusion

The derivatization of pyridazine compounds is a vibrant and essential area of research in medicinal chemistry. The strategies outlined in this guide, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide a robust foundation for the synthesis of novel pyridazine analogues. By understanding the underlying chemical principles and meticulously following detailed protocols, researchers can effectively explore the chemical space around the pyridazine scaffold and unlock its full therapeutic potential. The continued development of innovative synthetic methods will undoubtedly lead to the discovery of new pyridazine-based drugs with improved efficacy and safety profiles.[2][3]

References

  • Achelle, S., Plé, N., & Turck, A. (2011). Incorporation of pyridazine rings in the structure of functionalized π-conjugated materials. Organic & Biomolecular Chemistry, 9(20), 6853-6872. [Link]

  • Bel Abed, H., Mammoliti, O., Bande, O., Van Lommen, G., & Herdewijn, P. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(15), 7845–7858. [Link]

  • Gomtsyan, A. (2012). Privileged Scaffolds in Medicinal Chemistry: A Perspective. ACS Medicinal Chemistry Letters, 3(12), 971-974. [Link]

  • Haider, S., Alam, M. S., & Hamid, H. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3431. [Link]

  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Le Tiran, A., et al. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Mini-Reviews in Organic Chemistry, 3(1), 29-48. [Link]

  • Patel, R. B., et al. (2014). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1030-1036. [Link]

  • Rani, P., & Sharma, P. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 119-129. [Link]

  • Sharma, A., et al. (2023). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

  • Sircar, I., et al. (1986). Novel 6-substituted-3(2H)-pyridazinone inhibitors of platelet aggregation. 1. Synthesis and biological activity of 6-aryl- and 6-heteroaryl-3(2H)-pyridazinones. Journal of Medicinal Chemistry, 29(10), 2048-2054. [Link]

  • Taha, M. O., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Touati, K., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7029. [Link]

  • Unknown. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Unknown. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

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Application

Application Notes and Protocols: A Detailed Guide to the Experimental Setup for the Chloromethylation of 5-Methylpyridazine

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the experimental setup for the chloromethylation of 5-methylpyridazine, a critical reaction for the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the chloromethylation of 5-methylpyridazine, a critical reaction for the synthesis of various pharmaceutical intermediates and other functionalized heterocyclic compounds. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental design, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of Chloromethylated Pyridazines

Pyridazine and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of a chloromethyl group onto the pyridazine ring provides a versatile chemical handle for further functionalization. This electrophilic aromatic substitution reaction, often a variation of the Blanc chloromethylation, allows for the subsequent introduction of various nucleophiles, enabling the synthesis of diverse molecular scaffolds for drug discovery and development.[1]

5-Methylpyridazine presents a unique substrate for this reaction. The interplay between the activating effect of the methyl group and the deactivating effect of the two adjacent nitrogen atoms within the aromatic ring governs the reactivity and regioselectivity of the chloromethylation process. Understanding these electronic effects is paramount for optimizing the reaction conditions and achieving the desired product.

Reaction Mechanism and Regioselectivity

The chloromethylation of 5-methylpyridazine is an electrophilic aromatic substitution reaction.[2] The reaction typically proceeds via the in-situ generation of a highly electrophilic species from a formaldehyde source, such as paraformaldehyde, and a chlorine source, like hydrogen chloride or chlorotrimethylsilane, often in the presence of a Lewis acid catalyst.

The key steps of the mechanism are:

  • Generation of the Electrophile: In the presence of an acid, paraformaldehyde depolymerizes to formaldehyde. The formaldehyde is then activated to form a potent electrophile, which can be a chloromethyl cation or a related species.

  • Electrophilic Attack: The π-electrons of the 5-methylpyridazine ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (a σ-complex).

  • Rearomatization: A base, typically the chloride ion, abstracts a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the pyridazine ring and yielding the chloromethylated product.

Regioselectivity: The position of the incoming chloromethyl group is influenced by the electronic properties of the substituents on the pyridazine ring. The two nitrogen atoms are strongly deactivating and will direct the electrophile away from their adjacent positions. The methyl group at the 5-position is an activating group and an ortho-, para-director. Therefore, the most likely position for electrophilic attack is the carbon atom ortho to the methyl group, at the 4-position, leading to the formation of 4-chloromethyl-5-methylpyridazine.

Reagent and Solvent Data

A thorough understanding of the properties of all reagents and solvents is crucial for safe and effective experimentation.

Reagent/SolventFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
5-MethylpyridazineC₅H₆N₂94.12-34163-164~1.02
Paraformaldehyde(CH₂O)n~30.03 (monomer)120-170Decomposes~1.42
Chlorotrimethylsilane(CH₃)₃SiCl108.64-40[3]57[3]0.856[3]
DichloromethaneCH₂Cl₂84.93-96.739.61.33

Experimental Protocol: Chloromethylation of 5-Methylpyridazine

This protocol is designed as a starting point for the optimization of the chloromethylation of 5-methylpyridazine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

4.1. Materials and Equipment

  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Dropping funnel

  • Thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware

  • 5-Methylpyridazine

  • Paraformaldehyde

  • Chlorotrimethylsilane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

4.2. Step-by-Step Procedure

  • Reaction Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a thermometer. The entire apparatus should be under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add 5-methylpyridazine (e.g., 1.0 g, 10.6 mmol) and paraformaldehyde (e.g., 0.48 g, 16.0 mmol of CH₂O units). Add anhydrous dichloromethane (40 mL) to the flask.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Addition of Chlorotrimethylsilane: Slowly add chlorotrimethylsilane (e.g., 2.7 mL, 21.2 mmol) to the cooled suspension via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL) at 0 °C. Be cautious as gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Experimental Workflow Diagram

Chloromethylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble dry three-necked flask with condenser, dropping funnel, and thermometer under N2. reagents 2. Add 5-methylpyridazine, paraformaldehyde, and DCM. setup->reagents cool 3. Cool to 0°C. reagents->cool add_tmscl 4. Add Chlorotrimethylsilane dropwise at < 5°C. cool->add_tmscl react 5. Stir at room temperature for 12-24h. add_tmscl->react quench 6. Quench with sat. NaHCO3 (aq). react->quench extract 7. Extract with DCM. quench->extract dry 8. Dry organic layer (MgSO4). extract->dry evaporate 9. Concentrate in vacuo. dry->evaporate purify 10. Purify by column chromatography. evaporate->purify

Caption: Experimental workflow for the chloromethylation of 5-methylpyridazine.

Safety Precautions

Chloromethylation reactions require strict adherence to safety protocols due to the hazardous nature of the reagents involved.

  • Chlorotrimethylsilane: Is a corrosive, flammable liquid that reacts violently with water to produce hydrochloric acid.[4] Handle only in a fume hood and wear appropriate gloves, eye protection, and a lab coat.

  • Paraformaldehyde: Is a flammable solid and a source of formaldehyde, which is a known carcinogen and irritant.[5][6] Avoid inhalation of dust and handle in a well-ventilated area.

  • Dichloromethane: Is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • General Precautions: The reaction can be exothermic.[5] Maintain careful temperature control, especially during the addition of chlorotrimethylsilane.

Product Characterization

The purified product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show a characteristic singlet for the chloromethyl protons (-CH₂Cl) typically in the range of 4.5-5.0 ppm. The aromatic protons of the pyridazine ring and the methyl group protons will also be present with appropriate chemical shifts and coupling patterns.

    • ¹³C NMR: The spectrum will show a signal for the chloromethyl carbon, in addition to the signals for the pyridazine ring carbons and the methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The mass spectrum should show the molecular ion peak corresponding to the chemical formula of 4-chloromethyl-5-methylpyridazine (C₆H₇ClN₂). The isotopic pattern for chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) should be observable.

  • Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive reagents (e.g., wet solvent or starting material).- Insufficient reaction time or temperature.- Deactivation of the catalyst.- Ensure all reagents and solvents are anhydrous.- Increase reaction time and/or temperature cautiously.- Consider using a stronger Lewis acid if necessary.
Formation of multiple products - Lack of regioselectivity.- Side reactions such as polymerization or dimerization.- Optimize the reaction temperature; lower temperatures may improve selectivity.- Adjust the stoichiometry of the reagents.
Difficulty in purification - Co-elution of product and byproducts.- Instability of the product on silica gel.- Use a different solvent system for chromatography.- Consider alternative purification methods such as distillation or crystallization.

Conclusion

The chloromethylation of 5-methylpyridazine is a valuable transformation for the synthesis of functionalized heterocyclic compounds. The protocol outlined in this application note provides a robust starting point for researchers. Careful control of reaction conditions, particularly temperature and moisture, is essential for achieving good yields and selectivity. As with any chemical reaction, a thorough understanding of the underlying mechanism and potential hazards is crucial for safe and successful execution.

References

  • PubChem. Paraformaldehyde. National Institutes of Health. [Link]

  • Wikipedia. Paraformaldehyde. [Link]

  • Google Patents. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (CN101508676B).
  • Ataman Kimya. PARAFORMALDEHYDE 97% (PARAFORMALDEHİT 97%). [Link]

  • PubChem. Chlorotrimethylsilane. National Institutes of Health. [Link]

  • NIST. Silane, chlorotrimethyl-. National Institute of Standards and Technology. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Wikipedia. Trimethylsilyl chloride. [Link]

  • ACS Publications. Synthesis of Pyridazine Derivatives. XII. Friedel—Crafts Reaction with 3,6-Dichloropyridazine. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Recent Advances in Pyridazine Chemistry. (2025-08-05). [Link]

  • Wikipedia. Blanc chloromethylation. [Link]

  • MDPI. A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021-04-17). [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2025-08-06). [Link]

  • ResearchGate. (PDF) Electrophilic Substitution In Azines. [Link]

  • ScienceDirect. Pyridazine. [Link]

  • Wageningen University & Research. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • Chemistry LibreTexts. 1.31: Electrophilic Substitution. (2022-09-12). [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025-02-28). [Link]

  • Quora. Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. (2021-07-09). [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups in Electrophilic Aromatic Substitution. [Link]

  • Google Patents. Synthesis method of 3-amino-6-chloropyridazine. (CN104844523A).
  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024-07-24). [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. [Link]

  • ACS Publications. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]

  • Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2018-12-10). [Link]

  • Science.gov. Synthesis of Pyridazine Derivatives. [Link]

  • PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of some pyridazine derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 3-(Chloromethyl)-5-methylpyridazine hydrochloride synthesis

This guide outlines the optimized protocol and troubleshooting framework for the synthesis of 3-(Chloromethyl)-5-methylpyridazine hydrochloride . This specific isomer presents a unique challenge: the electron-deficient p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized protocol and troubleshooting framework for the synthesis of 3-(Chloromethyl)-5-methylpyridazine hydrochloride .

This specific isomer presents a unique challenge: the electron-deficient pyridazine ring makes the "benzylic" (pseudo-benzylic) position sensitive to both hydrolysis and self-alkylation (polymerization) in its free-base form. The hydrochloride salt is the only stable storage form.

Ticket ID: SYN-PYDZ-003 Subject: Yield Optimization & Stability Protocols Applicable CAS: N/A (Specific isomer; related to 3-(chloromethyl)pyridazine)

PART 1: The "Golden Path" Protocol

Standardized methodology for maximum yield (>85%) and purity.

Reaction Design Strategy

The most robust route utilizes the deoxychlorination of 3-(hydroxymethyl)-5-methylpyridazine using thionyl chloride (


). Direct radical halogenation of 3,5-dimethylpyridazine is not recommended  due to poor regioselectivity (3-Me vs. 5-Me competition) and over-chlorination.
Optimized Experimental Protocol

Scale: 10.0 mmol basis Precursor: 3-(Hydroxymethyl)-5-methylpyridazine (Dry, <0.5% water content)

Step-by-Step Workflow:

  • Solvent Selection: Suspend 10 mmol of alcohol precursor in Dichloromethane (DCM) (anhydrous, 20 mL).

    • Why: Toluene is often cited for similar pyridine chemistry, but DCM allows for lower temperature processing, reducing thermal degradation of the sensitive chloromethyl group.

  • Reagent Addition (The Critical Step):

    • Cool the suspension to 0°C under

      
       atmosphere.
      
    • Add Thionyl Chloride (

      
      )  (15 mmol, 1.5 eq) dropwise over 20 minutes.
      
    • Note: Do not dump the reagent. The exotherm must be controlled to prevent "charring" (decomposition).

  • Reaction Phase:

    • Allow to warm to Room Temperature (20-25°C).

    • Stir for 2-4 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (low

      
      ) should disappear.
      
  • Isolation (The "Crash Out" Method):

    • Do NOT quench with water or bicarbonate. This will liberate the free base, which will rapidly polymerize.

    • Concentrate the reaction mixture under reduced pressure at <35°C to remove excess

      
       and DCM.
      
    • Result: A sticky yellow/orange gum or semi-solid.

  • Crystallization:

    • Add anhydrous Diethyl Ether or MTBE (20 mL) to the residue.

    • Triturate (grind/stir vigorously) until the gum transforms into a free-flowing solid.

    • Filter under

      
      . Wash with cold ether.
      
    • Dry under high vacuum at room temperature.

PART 2: Troubleshooting & FAQs

Direct answers to common failure modes reported by researchers.

Q1: My product turns into a black tar during workup. What happened?

Diagnosis: You likely attempted to neutralize the salt to the free base, or you heated the reaction mixture too aggressively. The Fix:

  • Never isolate the free base. The chloromethyl group on the electron-deficient pyridazine ring is a potent electrophile. In the free base form, the adjacent ring nitrogens (from other molecules) will attack the chloromethyl group, leading to rapid self-alkylation and polymerization (black tar).

  • Keep it acidic. Maintain the product as the Hydrochloride (HCl) salt throughout isolation.

Q2: My yield is low (<40%), and I see starting material remaining.

Diagnosis: Moisture contamination or insufficient activation. The Fix:

  • Dry the Precursor: The hydroxymethyl precursor is hygroscopic. If it contains water, the

    
     is consumed by hydrolysis before it can react with the alcohol. Azeotropically dry the starting material with toluene before adding DCM.
    
  • Catalysis: If the reaction is sluggish at room temperature, add 1-2 drops of dry DMF . This forms the Vilsmeier-Haack reagent in situ (

    
    ), which is a more potent chlorinating agent than 
    
    
    
    alone.
Q3: I am synthesizing the precursor via the Boekelheide rearrangement, but the regioselectivity is poor.

Diagnosis: 3,5-Dimethylpyridazine N-oxide rearrangement issues. The Fix:

  • Oxidation of 3,5-dimethylpyridazine typically yields a mixture of N1-oxide and N2-oxide.

  • Regiocontrol: The Boekelheide rearrangement (using Acetic Anhydride) generally shifts the oxygen to the methyl group adjacent to the N-oxide.

  • Tip: If you cannot separate the isomers, proceed to the alcohol stage. The 3-hydroxymethyl and 5-hydroxymethyl isomers have significantly different polarities and are easier to separate by column chromatography (Silica, DCM/MeOH gradient) than the N-oxides or the chlorides.

PART 3: Data Visualization

Diagram 1: Reaction Pathway & Control Points

This flowchart illustrates the critical decision nodes where yield is typically lost.

G Start Precursor: 3-(Hydroxymethyl)-5-methylpyridazine Reagent Add SOCl2 (1.5 eq) Solvent: Anhydrous DCM Temp: 0°C -> RT Start->Reagent Check TLC Check (Complete Consumption?) Reagent->Check AddDMF Add cat. DMF (Vilsmeier Activation) Check->AddDMF No (Stalled) Workup Evaporate < 35°C (Remove excess SOCl2) Check->Workup Yes AddDMF->Check Critical CRITICAL STEP: Do NOT Neutralize Workup->Critical Precip Triturate with Et2O/MTBE Critical->Precip Maintain Acidic pH Product Target: 3-(Chloromethyl)-5-methylpyridazine HCl (Stable Salt) Precip->Product

Caption: Optimized workflow emphasizing the "Acidic Isolation" route to prevent polymerization.

Diagram 2: Troubleshooting Decision Tree

Use this logic gate to diagnose low yields or impurities.

Troubleshooting Issue Problem Encountered Type1 Black Tar / Polymer Issue->Type1 Type2 Starting Material Left Issue->Type2 Type3 Product is Sticky Gum Issue->Type3 Sol1 Cause: Free Base Formation Fix: Keep as HCl salt Type1->Sol1 Sol2 Cause: Wet Precursor Fix: Azeotrope with Toluene Type2->Sol2 Sol3 Cause: Trapped Solvent Fix: Triturate with Et2O Type3->Sol3

Caption: Rapid diagnostic tree for common synthesis failures.

PART 4: Summary of Chemical Properties

ParameterSpecificationNotes
Molecular Formula

Salt form is required for stability.
Solubility Soluble in Water, MeOH, DMSORapidly hydrolyzes in water/neutral pH.
Storage -20°C, DesiccatedHygroscopic; protect from moisture.
Key Impurity 3-(Hydroxymethyl) adductResult of hydrolysis during storage or workup.

References

  • Boekelheide Reaction Mechanism: Boekelheide, V., & Linn, W. J. (1954).[1] Rearrangements of N-Oxides.[1][2][3][4] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[1] Link[1]

  • Chlorination Protocols (Analogous Pyridine Chemistry): Bay, E., et al. (1997). Chloroalkyl pyridinium hydrochloride compounds and processes for their preparation. U.S. Patent 5,686,619. Link

  • Thionyl Chloride Deoxychlorination Review: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pyridazine Synthesis Overview: Tišler, M., & Stanovnik, B. (1968). Pyridazines.[5][6] In Advances in Heterocyclic Chemistry (Vol. 9, pp. 211-320). Academic Press. Link

Sources

Optimization

Common side products in the synthesis of pyridazine derivatives and their avoidance

Technical Support Center: Pyridazine Synthesis & Troubleshooting Introduction: The Pyridazine Challenge Pyridazines (1,2-diazines) are privileged scaffolds in drug discovery, valued for their ability to mimic phenyl ring...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazine Synthesis & Troubleshooting

Introduction: The Pyridazine Challenge

Pyridazines (1,2-diazines) are privileged scaffolds in drug discovery, valued for their ability to mimic phenyl rings while increasing water solubility and providing specific hydrogen-bonding vectors. However, their synthesis is frequently plagued by "silent" side products—impurities that are structurally similar to the target or arise from competitive thermodynamic pathways.

This guide addresses the three most critical failure modes in pyridazine synthesis:

  • Competitive Cyclization (The Paal-Knorr Trap)

  • Incomplete Aromatization (The Dihydro-drift)

  • Regioisomeric Scrambling (The Asymmetry Problem)

Ticket #01: "My product contains a 5-membered ring impurity."

Context: The user is attempting to synthesize a pyridazine via the condensation of a 1,4-dicarbonyl compound (e.g., 1,4-diketone or


-keto ester) with hydrazine.

Diagnosis: You are likely observing Pyrrole or Furan formation.[1][2] The condensation of 1,4-dicarbonyls is a "fork in the road" reaction. While hydrazine (


) yields the desired pyridazine, the reaction conditions often allow competitive cyclization pathways:
  • Furan Formation: Under acidic conditions (pH < 3), the carbonyl oxygen acts as the nucleophile (Paal-Knorr Furan Synthesis).

  • Pyrrole Formation: If the hydrazine source is contaminated with ammonia (common in low-grade hydrazine hydrate) or if the hydrazine degrades, the nitrogen attacks to form a pyrrole (Paal-Knorr Pyrrole Synthesis).[3]

The Mechanism of Failure

The 1,4-dicarbonyl substrate is an electrophilic trap. The identity of the nucleophile and the pH determine the product.

CondensationPathways cluster_0 Substrate cluster_1 cluster_2 Dicarbonyl 1,4-Dicarbonyl (Electrophile) Pyridazine Pyridazine (Target) Dicarbonyl->Pyridazine  Ideal Path Furan Furan (Side Product) Dicarbonyl->Furan  Acid Catalysis Pyrrole Pyrrole (Side Product) Dicarbonyl->Pyrrole  NH3 Contamination Hydrazine + Hydrazine (N2H4) (Nucleophile) Hydrazine->Pyridazine Acid + Acid (pH < 3) Acid->Furan Ammonia + Ammonia (Impurity) Ammonia->Pyrrole

Figure 1: Competitive pathways in the condensation of 1,4-dicarbonyls.

Corrective Protocol: pH-Controlled Condensation

To eliminate furan/pyrrole formation, you must buffer the reaction to favor the hydrazine attack (bi-nucleophilic) over the oxygen attack.

  • Reagent Quality: Use hydrazine hydrate (64-65%

    
    ) or hydrazine acetate. Avoid old bottles where ammonia smell is strong.
    
  • Solvent System: Ethanol/Acetic Acid (10:1).

  • Procedure:

    • Dissolve 1,4-dicarbonyl (1.0 equiv) in Ethanol.

    • Add Hydrazine Hydrate (1.2 equiv) dropwise at 0°C (Control exotherm).

    • Critical Step: Monitor pH. If pH < 4, add sodium acetate to buffer. If pH > 9, side reactions increase. Target pH 5–6.

    • Reflux for 2–4 hours.

    • Check: If Furan is present, your media was too acidic. If Pyrrole is present, check hydrazine purity.

Ticket #02: "My mass spec shows an [M+2] peak, but NMR looks aromatic."

Context: Synthesis of pyridazine via Inverse Electron Demand Diels-Alder (IEDDA) using a Tetrazine and an Alkene, or via condensation of saturated 1,4-diketones.

Diagnosis: You have isolated the Dihydropyridazine intermediate. Unlike alkynes, which yield fully aromatic pyridazines directly upon reaction with tetrazines (after


 loss), alkenes yield a dihydropyridazine. This intermediate is often stable enough to survive workup but requires an oxidative step to become the target pyridazine.
The "Hidden" Intermediate

Many researchers assume the IEDDA reaction is "click and done." However, the elimination of


 from the initial adduct leaves two hydrogens on the ring (from the alkene) that must be removed.
Reagent (Dienophile)IntermediatePost-Reaction Requirement
Alkyne (

)
Pyridazine (Aromatic)None (Spontaneous)
Alkene (

)
Dihydropyridazine Oxidation Required
Enamine DihydropyridazineElimination of amine (often spontaneous)
Corrective Protocol: Oxidative Aromatization

If you used an alkene, you must add an oxidation step.

Method A: DDQ Oxidation (Standard)

  • Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Procedure:

    • Perform the IEDDA reaction (Tetrazine + Alkene) in Dioxane or Toluene.

    • Once

      
       evolution ceases, add DDQ (1.1 equiv).
      
    • Stir at RT for 1 hour. The solution usually turns dark/red.

    • Filter through a short pad of alumina (basic) to remove reduced DDQ-hydroquinone.

Method B: Air/DMSO (Green)

  • For sensitive substrates, stir the crude dihydropyridazine in DMSO at 80°C open to air for 12 hours. The DMSO acts as a mild oxidant.

Ticket #03: "I have a 50:50 mixture of regioisomers I cannot separate."

Context: Reaction of a monosubstituted hydrazine with an unsymmetrical 1,4-dicarbonyl, or an unsymmetrical tetrazine with an unsymmetrical dienophile.

Diagnosis: Regioisomeric Scrambling. In the classical hydrazine route, the two nitrogens of the hydrazine are nucleophilically distinct only if the hydrazine is substituted (e.g., Methylhydrazine). However, the difference in reactivity is often insufficient to distinguish between the two carbonyls of the 1,4-diketone.

Strategy: The "Symmetry Breaker" Approach

You cannot rely on thermodynamic control to separate these isomers efficiently. You must design the synthesis to be regiospecific from the start.

Option 1: The Vinyl-Diazo Route (Modern) Instead of condensing a diketone, use a vinyldiazo compound and a cyclopropene or similar carbene precursor. This is advanced but highly regiospecific.

Option 2: The Semicarbazone Directing Group (Classical) If using the condensation route:

  • React the unsymmetrical 1,4-diketone with semicarbazide first.

  • The semicarbazide will preferentially attack the less sterically hindered ketone, forming a mono-semicarbazone.

  • Isolate this intermediate.

  • Cyclize under acidic conditions. The regiochemistry is now locked.

Option 3: IEDDA Frontier Molecular Orbital (FMO) Matching In IEDDA, regioselectivity is governed by the coefficients of the HOMO (dienophile) and LUMO (tetrazine).

  • Rule of Thumb: The most electron-rich carbon of the dienophile (alkene/alkyne) bonds to the most electron-deficient carbon of the tetrazine.

  • Action: If you are getting mixtures, change the electronic nature of your dienophile. For example, converting a terminal alkyne to a silyl-alkyne can invert or enhance regioselectivity due to steric and electronic steering.

IEDDA_Regio Tetrazine Unsymmetrical Tetrazine (Electron Poor) Match Interaction Tetrazine->Match FMO Matching Dienophile Unsymmetrical Alkyne (Electron Rich) Dienophile->Match ProductA Regioisomer A (Desired) Match->ProductA Matched Orbitals (Major Product) ProductB Regioisomer B (Impurity) Match->ProductB Mismatched (Minor Product)

Figure 2: Regioselectivity in IEDDA is dictated by orbital coefficients.

FAQ: Quick Troubleshooting

Q: Why is my pyridazine turning black on the bench? A: Pyridazines are electron-deficient and generally stable, but electron-rich derivatives (e.g., amino-pyridazines) are prone to oxidation (N-oxide formation) or polymerization upon light exposure. Store under Argon in amber vials.

Q: I tried a Minisci reaction to add an alkyl group, but I got a complex mixture. A: Minisci reactions on pyridazines are notorious for polyalkylation. Because the product (alkyl-pyridazine) is often more nucleophilic toward radicals than the starting material, the reaction runs away.

  • Fix: Use a biphasic system (Water/DCM) with the radical source in the aqueous phase. As soon as the product forms, it extracts into the DCM, protecting it from further reaction.

Q: Can I use microwave irradiation for the hydrazine condensation? A: Yes, but be careful. Microwaves accelerate the reaction but also the degradation of hydrazine. Use a sealed vessel with a large headspace and limit temperature to 120°C.

References

  • Paal-Knorr Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1][4] Journal of Organic Chemistry, 1991, 56(24), 6924–6931. Link

  • IEDDA Reviews: Boger, D. L. "Diels-Alder Reactions of Heterocyclic Azadienes." Tetrahedron, 1983, 39(18), 2869–2939. Link

  • Pyridazine Functionalization: Heinisch, G., et al. "Pyridazines: Synthesis and Functionalization." Progress in Heterocyclic Chemistry, 1990.
  • Oxidation of Dihydropyridazines: Ju, Y., et al. "Aerobic Oxidative Aromatization of 1,4-Dihydropyridines." Advanced Synthesis & Catalysis, 2012. Link

Sources

Troubleshooting

Technical Support Center: Chloromethylation Reaction Troubleshooting

Topic: Troubleshooting Incomplete Blanc Chloromethylation Reactions Ticket ID: CHEM-SUP-8821 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Blanc Chloromethylation Reactions Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist

⚠️ CRITICAL SAFETY ALERT: Bis(chloromethyl) ether (BCME)

READ BEFORE PROCEEDING: The interaction of formaldehyde (or paraformaldehyde) with hydrogen chloride generates bis(chloromethyl) ether (BCME) as a volatile byproduct. BCME is a potent human carcinogen (OSHA-regulated).

  • Never perform this reaction outside of a high-performance fume hood.

  • Never mix liquid formaldehyde and HCl without a closed system.

  • Neutralization: All effluent and waste must be treated with aqueous ammonia or ammonium hydroxide to destroy BCME before disposal.

Diagnostic Hub: Why is my reaction incomplete?

You are likely encountering a stall in the Blanc Chloromethylation , where an aromatic substrate is treated with formaldehyde and HCl in the presence of a Lewis acid (typically ZnCl₂).[1][2] Below are the specific failure modes associated with incomplete conversion.

Symptom A: The reaction starts but stalls at 40–60% conversion.

Diagnosis: Catalyst Deactivation via Hydration. The Blanc reaction generates water as a stoichiometric byproduct (


).
  • The Mechanism: Lewis acids like ZnCl₂ are highly hygroscopic. As water is produced, it coordinates with the zinc, forming strictly unreactive hydrates (e.g.,

    
    ). This halts the generation of the active electrophile.
    
  • The Fix:

    • Increase Catalyst Load: Standard catalytic amounts (0.1–0.5 eq) often fail in batch modes. Increase ZnCl₂ to 1.0–1.2 equivalents to act as a desiccant and catalyst.

    • Continuous HCl Stream: Do not rely on static HCl pressure. Bubble anhydrous HCl gas continuously to shift the equilibrium and physically sweep moisture out of the headspace.

Symptom B: No reaction observed (Starting material recovered).

Diagnosis: Electronic Deactivation. The active electrophile (likely the hydroxymethyl cation complex) is not potent enough to overcome the activation energy of electron-poor rings.

  • The Mechanism: If your substrate contains Electron Withdrawing Groups (EWGs) like nitro, carbonyl, or halogens, the ring is too deactivated for the standard ZnCl₂/HCHO system.

  • The Fix:

    • Switch Catalyst: Upgrade from ZnCl₂ to a stronger Lewis acid:

      
      .
      
    • Media Switch: Perform the reaction in concentrated sulfuric acid (60–90%) or chlorosulfonic acid. This generates a "superelectrophile" capable of attacking deactivated rings.

Symptom C: Reaction mixture turns into an insoluble resin/sludge.

Diagnosis: Polymerization (The "Diarylmethane" Trap). This is not "incomplete" in the sense of speed, but "incomplete" regarding the desired product.

  • The Mechanism: The product (benzyl chloride derivative) is often more reactive than the starting material. It acts as an electrophile, attacking a second molecule of starting material to form a diarylmethane dimer, which then cross-links.

  • The Fix:

    • High Dilution: Run the reaction in excess solvent (e.g., cyclohexane or aliphatic hydrocarbons) to statistically favor the encounter of Ar-H with HCHO rather than Ar-CH₂-Cl.

    • Excess Reagents: Use a large excess of Paraformaldehyde and HCl (2–3 equivalents) to ensure the ring is chloromethylated faster than it can dimerize.

Technical Data & Decision Matrix

Catalyst Selection Guide

Select your catalyst based on the electronic density of your substrate.

Substrate TypeExampleRecommended CatalystSolvent SystemTemp (°C)
Highly Activated Mesitylene, AnisoleNone or ZnCl₂ (trace)Acetic Acid / Aqueous HCl0–25
Activated Toluene, XyleneZnCl₂ (anhydrous)Petroleum Ether / HCl(g)40–60
Neutral/Mildly Deactivated Benzene, ChlorobenzeneSnCl₄ or AlCl₃CS₂ or Nitrobenzene60–80
Strongly Deactivated Nitrobenzene, Benzoic AcidH₂SO₄ / ClSO₃HSulfuric Acid (Conc.)60–100

Visualizing the Failure Points

The following diagram illustrates the decision logic for troubleshooting incomplete reactions.

TroubleshootingLogic Start Problem: Incomplete Chloromethylation CheckSubstrate Analyze Substrate Electronics Start->CheckSubstrate IsEWG Has EWG? (Nitro, Carbonyl) CheckSubstrate->IsEWG StrongAcid Solution: Switch to H2SO4/ClSO3H media IsEWG->StrongAcid Yes CheckWater Check Reaction Phase/Water IsEWG->CheckWater No WaterIssue Issue: Catalyst Hydration CheckWater->WaterIssue Stalls at 50% CheckSludge Resin/Sludge Formation? CheckWater->CheckSludge No Stall SolWater Solution: Increase ZnCl2 to >1.0 eq Use HCl gas bubbling WaterIssue->SolWater Polymer Issue: Diarylmethane Formation CheckSludge->Polymer Yes SolPoly Solution: High Dilution Stop reaction earlier Polymer->SolPoly caption Figure 1: Troubleshooting logic flow for Blanc Chloromethylation failures.

Self-Validating Standard Protocol

Objective: Chloromethylation of a moderately activated arene (e.g., m-xylene) with built-in quality control checks.

Reagents
  • Substrate: 1.0 equiv

  • Paraformaldehyde: 1.5 equiv (Use dry powder, not formalin)

  • ZnCl₂: 1.2 equiv (Fused/Anhydrous)

  • HCl Source: Anhydrous HCl gas cylinder

  • Solvent: Cyclohexane or Petroleum Ether (3-5 volumes)

Step-by-Step Methodology
  • System Dehydration (Checkpoint 1):

    • Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails once solids precipitate).

    • Validation: Ensure glassware is cool before adding reagents to prevent flash-vaporization of paraformaldehyde.

  • Reagent Loading:

    • Charge the flask with the aromatic substrate, solvent, and finely powdered paraformaldehyde.

    • Add anhydrous ZnCl₂.

    • Note: The mixture will be heterogeneous.

  • HCl Saturation (The Kinetic Driver):

    • Heat the mixture to 60°C.

    • Begin a slow, steady stream of HCl gas through a wide-bore gas dispersion tube (fritted glass may clog).

    • Checkpoint 2: Monitor the exotherm. A rapid temperature spike indicates initiation. If no exotherm within 10 mins, check HCl flow rate or catalyst quality.

  • Reaction Monitoring:

    • Maintain HCl flow for 2–4 hours.

    • Sampling: Take an aliquot every 60 minutes. Mini-workup: Quench in water, extract with ethyl acetate.[3]

    • TLC/GC Check: Look for the mono-chloromethylated product. If you see a new, very non-polar spot appearing (high Rf), this is the diarylmethane byproduct. STOP the reaction immediately if this spot exceeds 5% intensity.

  • Workup & Safety Quench (Critical):

    • Cool the mixture to 0°C.

    • BCME Destruction: Pour the reaction mixture slowly into a stirred solution of 10% Ammonium Hydroxide . This converts any residual BCME into harmless hexamethylenetetramine salts.

    • Separate the organic layer, wash with water and brine, dry over MgSO₄.[4]

Mechanistic Insight: The Pathway to Failure

Understanding the mechanism clarifies why water is the enemy.

Mechanism HCHO HCHO + HCl + ZnCl2 Active Active Electrophile [CH2OH]+ - ZnCl3- HCHO->Active Activation Product Ar-CH2-Cl Active->Product Ar-H Attack Water H2O Byproduct Product->Water Elimination DeadCat Inactive Hydrate ZnCl2(H2O)x Water->DeadCat Poisons Catalyst DeadCat->Active Inhibits caption Figure 2: Mechanistic cycle showing catalyst poisoning by water byproduct.

Expert Insight: The reaction is autocatalytic in failure. As the reaction proceeds, water is produced.[1] If the ZnCl₂ load is too low (<0.5 eq), the water produced by the first 30% of conversion fully hydrates the zinc, effectively removing the catalyst from the cycle. This is why adding stoichiometric ZnCl₂ (1.0+ eq) fixes "incomplete" reactions—it sacrifices some zinc to hold the water while the rest drives the catalysis.

References

  • Safety & BCME Formation Title: Formation and occurrence of bis(chloromethyl) ether and its prevention in the chemical industry Source: Scandinavian Journal of Work, Environment & Health (PubMed) URL:[Link]

  • Standard Protocol (Naphthalene) Title: 1-Chloromethylnaphthalene Source:[5] Organic Syntheses, Coll.[5][6] Vol. 4, p.690 (1963) URL:[Link]

  • Alternative Reagents (MOMCl) Title: Chloromethyl Methyl Ether Source:[1][2][4][7][8] Organic Syntheses, Coll.[5][6] Vol. 1, p.162 (1941) URL:[Link]

  • Lewis Acid Catalysis Principles Title: Lewis Acid Catalysis in Organic Synthesis Source: Wikipedia (General Reference for Catalyst Trends) URL:[Link][9][10]

Sources

Optimization

Technical Support Center: Pyridazine Synthesis &amp; Optimization

Status: Operational Ticket ID: PYR-OPT-2026 Subject: Optimization of Temperature and Catalyst Systems for Pyridazine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Mission Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-OPT-2026 Subject: Optimization of Temperature and Catalyst Systems for Pyridazine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Mission Statement

Welcome to the Pyridazine Synthesis Support Center. Pyridazines (1,2-diazines) are "privileged scaffolds" in drug discovery due to their ability to mimic phenyl rings while improving water solubility and hydrogen-bonding potential. However, their synthesis is often plagued by regioselectivity issues , oxidation state ambiguity (dihydropyridazine vs. pyridazine), and catalyst poisoning during functionalization.

This guide provides self-validating protocols and troubleshooting workflows to navigate these challenges, focusing on the critical interplay between temperature and catalysis .

Module 1: The Construction Engine (IEDDA Reactions)

Method: Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition of 1,2,4,5-tetrazines with dienophiles.[1]

Core Concept

The reaction is driven by the irreversible loss of nitrogen gas (


). However, a common failure mode is the thermal decomposition of the tetrazine precursor before it captures the dienophile.
Troubleshooting & FAQs

Q1: My tetrazine degrades before the reaction completes. How do I balance kinetics vs. stability? A: This is a classic "Temperature vs. HOMO/LUMO Gap" conflict.

  • Diagnosis: If your reaction requires

    
     and your tetrazine turns from bright red/pink to colorless/brown without forming product, you are seeing thermal decomposition.
    
  • Solution (Catalytic): Switch to Lewis Acid Catalysis . Zinc triflate [Zn(OTf)

    
    ] or Zinc chloride (ZnCl
    
    
    
    ) can lower the activation energy by coordinating to the tetrazine nitrogens, lowering the LUMO energy. This allows the reaction to proceed at Room Temperature (RT) to 40^{\circ}C instead of 130^{\circ}C.
  • Solution (Electronic): If using an electron-rich dienophile (e.g., enol ether), the reaction should be fast. If using a strained alkene (norbornene), it is instantaneous. If using a terminal alkyne, you must use a catalyst or high heat.

Q2: I am getting a mixture of isomers. How do I control regioselectivity? A: Temperature control is critical here.

  • High Temp (>100^{\circ}C): Promotes erosion of selectivity (thermodynamic control).

  • Low Temp (0-25^{\circ}C) + Catalyst: Preserves the kinetic regioselectivity dictated by orbital coefficients.

  • Guidance: For 3-monosubstituted tetrazines reacting with electron-rich dienophiles, the nucleophilic carbon of the dienophile will attack the most electron-deficient carbon of the tetrazine (usually C6).

Standard Operating Procedure: Lewis Acid Catalyzed IEDDA

Validates: Low-temp conversion of unreactive dienophiles.

  • Preparation: Dissolve 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (1.0 equiv) in dry Dichloromethane (DCM).

  • Catalyst Addition: Add Zn(OTf)

    
     (10-20 mol%) . Note: ZnCl
    
    
    
    is a cheaper alternative but often requires higher loading.
  • Dienophile: Add the dienophile (e.g., silyl enol ether, 1.2 equiv) dropwise at 0^{\circ}C.

  • Reaction: Allow to warm to RT. Monitor the disappearance of the characteristic tetrazine color (Pink

    
     Yellow/Colorless).
    
  • Workup: Wash with aqueous EDTA (to sequester Zn) before column chromatography.

Module 2: The Ring-Closure Engine (Condensation)

Method: Condensation of 1,4-dicarbonyls with hydrazine (Paal-Knorr type).

Core Concept

The reaction initially forms a dihydropyridazine . The "missing step" in many failed experiments is the aromatization (oxidation) of this intermediate to the fully aromatic pyridazine.

Troubleshooting & FAQs

Q3: My LCMS shows a mass of [M+2]. Why isn't it aromatizing? A: You have isolated the 4,5-dihydropyridazine. Spontaneous air oxidation is often too slow.

  • The Fix: You need an oxidative driver.

    • Option A (Chemical): Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) in Toluene at 60^{\circ}C.

    • Option B (Catalytic): Use Iodine (I

      
      , 10 mol%)  in DMSO or Toluene. This is a milder, metal-free method.[2]
      
    • Option C (One-Pot): If starting from saturated 1,4-diketones, perform the condensation in Acetic Acid (AcOH) at reflux; the acid promotes elimination and air oxidation.

Q4: I am seeing pyrrole formation instead of pyridazine. Why? A: This is a pH and temperature issue.

  • Cause: Under strongly acidic conditions and high heat, 1,4-dicarbonyls can undergo Paal-Knorr pyrrole synthesis if the hydrazine source is contaminated or if primary amines are present.

  • Optimization: Ensure you are using Hydrazine Hydrate (or HCl salt with buffered base). Maintain pH ~4-5 (using EtOH/AcOH mixtures) rather than strong mineral acids.

Visualization: Aromatization Workflow

Aromatization_Workflow Start Start: 1,4-Dicarbonyl + Hydrazine Intermediate Intermediate: 4,5-Dihydropyridazine (Mass = Target + 2) Start->Intermediate Condensation (EtOH, Reflux) Check Does it aromatize spontaneously? Intermediate->Check Aromatic Target: Pyridazine Check->Aromatic Yes (Unstable Intermediate) Stuck Stalled: Stable Dihydro Species Check->Stuck No (Stable Intermediate) Action_DDQ Add DDQ (1.1 eq) Toluene, 60°C Stuck->Action_DDQ Stoichiometric Route Action_I2 Add I2 (10 mol%) DMSO, 80°C Stuck->Action_I2 Catalytic Route Action_DDQ->Aromatic Oxidation Action_I2->Aromatic Oxidative Dehydrogenation

Caption: Decision logic for converting stable dihydropyridazine intermediates to aromatic pyridazines.

Module 3: Functionalization (Pd-Catalyzed Cross-Coupling)

Method: Suzuki-Miyaura or Buchwald-Hartwig coupling on halopyridazines.

Core Concept

Catalyst Poisoning. The pyridazine nitrogens (N1/N2) are excellent ligands for Palladium.[3] They bind to the Pd(II) center, displacing phosphine ligands and creating a "dead" complex that cannot participate in the catalytic cycle.

Troubleshooting & FAQs

Q5: The reaction turns black immediately (Pd black) and yield is <10%. A: The "Black Precipitate" indicates Pd aggregation, often caused by the displacement of ligands by the pyridazine substrate.

  • Optimization 1 (Ligand Choice): Use bulky, electron-rich ligands that bind tighter than the pyridazine nitrogen. XPhos , RuPhos , or BrettPhos are superior to PPh

    
     or dppf.
    
  • Optimization 2 (The "Cocktail"):

    • Pre-catalyst: Use Pd

      
      (dba)
      
      
      
      or Pd(OAc)
      
      
      .
    • Loading: Increase to 5-10 mol% (higher than typical phenyl couplings).

    • Temp: High temperature (100-110^{\circ}C) promotes ligand dissociation/re-association, which can actually help turnover if the catalyst is poisoned at lower temps.

Q6: Can I block the Nitrogen? A: Yes. If direct coupling fails, oxidize the pyridazine to the N-oxide using mCPBA. The N-oxide is less coordinating to Pd. After coupling, reduce it back using PCl


 or Zn/NH

Cl.
Data Summary: Catalyst Performance Matrix
Substrate TypeRecommended Catalyst SystemTempKey Additive
Chloropyridazine Pd(OAc)

+ XPhos
100°CK

PO

(Base)
Bromopyridazine Pd(dppf)Cl

(Standard)
80°CNa

CO

Aminopyridazine Pd

(dba)

+ BrettPhos
110°CtBuONa (Strong Base)
N-Rich Heterocycle Pd(PPh

)

FAIL Ligand too weak

Experimental Protocol: I -Catalyzed Aromatization

For the conversion of difficult 4,5-dihydropyridazines to pyridazines.

  • Setup: In a round-bottom flask, suspend the 4,5-dihydropyridazine (1.0 mmol) in DMSO (5 mL).

  • Catalyst: Add molecular Iodine (I

    
     , 0.1 mmol, 10 mol%).
    
  • Reaction: Heat the mixture to 80-100^{\circ}C open to the air (or under an O

    
     balloon for faster kinetics).
    
  • Monitoring: Monitor by TLC/LCMS. The starting material [M+2] should convert to Product [M].

  • Quench: Cool to RT. Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium thiosulfate) to quench excess iodine (solution turns from dark brown to yellow/clear).
  • Extraction: Extract with EtOAc, wash with water (to remove DMSO), dry over MgSO

    
    , and concentrate.
    

References

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes.[2][4] Scope and applications. Chemical Reviews, 86(5), 781–793. Link

  • Sauer, J., et al. (1998). 1,2,4,5-Tetrazines: Synthesis and reactivity in [4+2] cycloadditions. European Journal of Organic Chemistry, 1998(12), 2885–2896. Link

  • BenchChem Technical Support. (2025). Troubleshooting Palladium-Catalyzed Reactions: Catalyst Poisoning & Deactivation. BenchChem Support Center. Link

  • Gao, Q., et al. (2012).[2] Unexpected C–C Bond Cleavage in the Absence of Metal Enables an Efficient Approach toward 3,6-Diarylpyridazines.[2] The Journal of Organic Chemistry, 77(21), 9865–9870. Link

  • Maligres, P. E., et al. (2002). Synthesis of a Pyridazine-Based p38 MAP Kinase Inhibitor. Journal of Heterocyclic Chemistry, 39(2), 399-404. Link

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Chloromethyl)-5-methylpyridazine Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(Chloromethyl)-5-methylpyridazine hydrochloride. This document pro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(Chloromethyl)-5-methylpyridazine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the attainment of high-purity material critical for subsequent applications.

Introduction

3-(Chloromethyl)-5-methylpyridazine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. Its purification is a critical step to remove impurities from the synthesis, which may include starting materials, by-products, and reagents. The presence of the reactive chloromethyl group and the pyridazine core can present unique challenges, including compound instability and the formation of closely-related impurities that are difficult to separate. This guide offers practical, experience-driven solutions to navigate these complexities.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 3-(Chloromethyl)-5-methylpyridazine hydrochloride in a question-and-answer format.

Question 1: My final product has a low melting point and a broad melting range. What is the likely cause and how can I fix it?

Answer: A low and broad melting point is a classic indicator of impurities. The presence of residual solvents or synthetic by-products can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point.

  • Potential Cause 1: Residual Solvents. Solvents used in the reaction or initial work-up may be trapped in the crystal structure.

    • Solution: Dry the product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C), ensuring the temperature is below the compound's decomposition point. The choice of drying time and temperature should be guided by the boiling point of the suspected solvent.

  • Potential Cause 2: Synthetic Impurities. By-products from the synthesis, such as the corresponding hydroxymethyl or bis-pyridazine ether derivatives, may be co-crystallizing with the desired product.

    • Solution: A multi-step purification strategy is often necessary. Start with recrystallization to remove the bulk of impurities. If purity remains unsatisfactory, column chromatography is the next logical step.[1]

Question 2: I'm seeing significant product loss during recrystallization. How can I improve my recovery?

Answer: Significant product loss during recrystallization typically points to issues with solvent selection or the cooling process.

  • Potential Cause 1: Suboptimal Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility in the cold solvent, recovery will be poor.

    • Solution: Conduct a systematic solvent screen. Test small quantities of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, or solvent mixtures like dichloromethane/hexane) to find the optimal system.[2] A good starting point for pyridazine derivatives can be a mixture of dichloromethane and ethanol.[3]

  • Potential Cause 2: Cooling Too Rapidly. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This gradual cooling promotes the formation of larger, purer crystals.

Question 3: My purified compound degrades upon storage. What are the best practices for storing 3-(Chloromethyl)-5-methylpyridazine hydrochloride?

Answer: The chloromethyl group makes the compound susceptible to hydrolysis and other nucleophilic substitution reactions. The hydrochloride salt form enhances stability, but proper storage is still crucial.

  • Best Practices for Storage:

    • Temperature: Store in a refrigerator.[4]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.[5]

    • Container: Use a tightly sealed container to prevent moisture ingress.[6]

    • Light: Protect from light, as photodecomposition can be a concern for some chlorinated compounds.

Question 4: I'm struggling to separate a persistent impurity with a similar polarity to my product using column chromatography. What can I do?

Answer: Separating closely related impurities is a common challenge in chromatography.

  • Strategy 1: Optimize the Mobile Phase.

    • Solvent System: Experiment with different solvent systems. If you are using a standard normal-phase system (e.g., hexane/ethyl acetate), consider adding a small amount of a more polar solvent like methanol or a modifier like triethylamine to improve peak shape and resolution for amine-containing compounds.

    • Gradient Elution: Employ a shallow gradient elution. A slow, gradual increase in the polar solvent can effectively separate compounds with very similar retention times.

  • Strategy 2: Change the Stationary Phase.

    • Alternative Sorbents: If standard silica gel is not providing adequate separation, consider alternative stationary phases. For amine-containing compounds, amine-functionalized silica gel can be particularly effective.[1] Reversed-phase chromatography (e.g., C18) with an appropriate aqueous/organic mobile phase could also be explored.[7]

  • Strategy 3: Preparative HPLC.

    • High-Resolution Separation: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution to isolate high-purity material.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of 3-(Chloromethyl)-5-methylpyridazine hydrochloride?

A1: Common impurities can arise from the starting materials or side reactions. For instance, if synthesizing from the corresponding 3-hydroxymethyl-5-methylpyridazine, you might encounter unreacted starting material. Over-chlorination or reactions with moisture can also lead to by-products.

Q2: What analytical techniques are best for assessing the purity of my compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The most powerful technique for quantifying purity and identifying impurities. A reversed-phase C18 column with a UV detector is a common setup.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify unknown impurities.[10]

Q3: Can I use activated charcoal to decolorize my product during recrystallization?

A3: Yes, activated charcoal can be effective for removing colored impurities. However, it should be used judiciously as it can also adsorb the desired product, leading to lower yields. Add a small amount to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[1]

Q4: Is 3-(Chloromethyl)-5-methylpyridazine hydrochloride considered hazardous?

A4: Yes, like many chlorinated organic compounds, it should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[4][6] Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Recrystallization of 3-(Chloromethyl)-5-methylpyridazine Hydrochloride

This protocol provides a general guideline for recrystallization. The optimal solvent and volumes should be determined empirically.

Materials:

  • Crude 3-(Chloromethyl)-5-methylpyridazine hydrochloride

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like dichloromethane/ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.[3]

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring to dissolve the solid.[3] Add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[3]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[3]

Protocol 2: Column Chromatography Purification

This protocol outlines a general procedure for purification by column chromatography. The choice of silica and eluent will depend on the impurity profile.

Materials:

  • Crude or partially purified 3-(Chloromethyl)-5-methylpyridazine hydrochloride

  • Silica gel (standard or amine-functionalized)

  • Eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.

  • Sample Loading: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[1]

Data Presentation

Table 1: Solvent Selection for Recrystallization

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Quality
EthanolLowHighGood
IsopropanolLowModerateFair
Dichloromethane/HexaneVery LowModerateGood
AcetonitrileModerateHighMay require anti-solvent

Note: This table is illustrative. Actual results may vary.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Analysis (TLC, HPLC) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 99% Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product Purity > 99% Purity_Check2 Purity Analysis (HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Column_Chromatography Purity < 99% (Re-purify) Purity_Check2->Pure_Product Purity > 99%

Caption: General purification workflow for 3-(Chloromethyl)-5-methylpyridazine hydrochloride.

Troubleshooting_Tree Start Impure Product After Initial Purification Q1 What is the nature of the impurity? Start->Q1 A1 Residual Solvent Q1->A1 Broad NMR peaks, no extra signals A2 Related By-product Q1->A2 Extra signals in NMR/HPLC Sol1 Dry under high vacuum A1->Sol1 Sol2 Optimize Recrystallization A2->Sol2 Sol3 Perform Column Chromatography A2->Sol3 Q2 Standard silica not effective? Sol2->Q2 Impurity persists Sol3->Q2 Poor separation Sol4 Use Amine-Functionalized Silica Q2->Sol4 Yes Sol5 Try Reversed-Phase HPLC Q2->Sol5 Yes

Caption: Decision tree for troubleshooting purification challenges.

References

  • BenchChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride | 1007089-84-0.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Deeb, A., Said, S. A., Hamed, M. M., & Yasine, F. (1992). Pyridazine derivatives and related compounds part 5. Pyrazolo [3.4-c] pyridazine: Synthesis and some reactions. Journal of the Serbian Chemical Society, 57(10), 663-669.
  • U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • Google Patents. (n.d.). EP0469992A1 - 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them.
  • Science of Synthesis. (n.d.). 16.8 Pyridazines.
  • Restek. (n.d.).
  • PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride.
  • Apollo Scientific. (2023, July 7). 3-(Chloromethyl)
  • Sigma-Aldrich. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride | 1007089-84-0.
  • Volyniuk, D., et al. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 25(23), 5697.
  • Chromatography Online. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Moravek. (n.d.). How Is Chromatography Used for Purification?.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Pharmaceutics, 14(1), 136.
  • ChemBK. (2024, April 9). 3-(Chloromethyl)-5-methylpyridine.
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • Nallanthigal, S. C., et al. (2013). Determination of hormonally active chlorinated chemicals in waters at sub µg/L level using stir bar sorptive extraction-liquid desorption followed by negative chemical ionization-gas chromatography triple quadrupole mass spectrometry.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2009). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 66(3), 239-246.
  • BenchChem. (n.d.). HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine.
  • Pharmaceutical Technology. (2025, March 12). Evaluating Impurities in Drugs (Part II of III).
  • BenchChem. (n.d.). Eradication of Impurities in the Synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide.
  • MDPI. (2022, November 25).
  • United Nations Office on Drugs and Crime. (n.d.).
  • Eureka. (2012, January 4). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • PubMed. (2006, November 15).

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of 3-(Chloromethyl)-5-methylpyridazine hydrochloride with 2D NMR

Definitive Structural Assignment of 3-(Chloromethyl)-5-methylpyridazine Hydrochloride via 2D NMR Executive Summary: The Regioisomer Challenge In the synthesis of pyridazine derivatives—critical scaffolds for drugs like R...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Assignment of 3-(Chloromethyl)-5-methylpyridazine Hydrochloride via 2D NMR

Executive Summary: The Regioisomer Challenge

In the synthesis of pyridazine derivatives—critical scaffolds for drugs like Rupatadine—regioisomerism is a persistent failure point. The alkylation or modification of the pyridazine ring often yields mixtures of 3,4-, 3,5-, and 3,6-substituted isomers.

For 3-(Chloromethyl)-5-methylpyridazine hydrochloride , relying solely on 1D


H NMR is risky. The chemical shifts of ring protons in isomeric pyridazines are often overlapping, and coupling constant analysis (

-coupling) can be ambiguous if line broadening occurs due to the hydrochloride salt form or solvent exchange.

This guide objectively compares structural confirmation methods and details a self-validating 2D NMR protocol (HSQC, HMBC, NOESY) that provides unambiguous assignment without the need for X-ray crystallography.

Comparative Analysis: Selecting the Right Validation Method

The following table contrasts the three primary methods for confirming the regio-chemistry of methyl-substituted pyridazines.

FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (HMBC/NOESY) Method C: X-Ray Crystallography
Certainty Low to Medium. Inferred from splitting patterns (

vs

). prone to misinterpretation.
High. Direct connectivity (HMBC) and spatial proximity (NOESY) provide "fingerprint" proof.Absolute. The ultimate truth, providing 3D spatial coordinates.
Speed Fast (< 10 mins).Moderate (1–4 hours).Slow (Days to Weeks). Requires growing a single crystal.
Sample Req. Minimal (~2 mg).Moderate (~10–20 mg).High. Requires varying conditions to grow diffraction-quality crystals.
Cost Low.Low (Standard instrument time).High (Specialized equipment/staff).
Verdict Screening Only. Insufficient for GMP release or patent filing.The Gold Standard. Best balance of speed, cost, and rigor.Reference Only. Use only if 2D NMR remains ambiguous (rare).

Technical Deep Dive: The 2D NMR Solution

To confirm the structure of 3-(Chloromethyl)-5-methylpyridazine , we must distinguish it from its likely impurity: 3-(Chloromethyl)-4-methylpyridazine .

The Theoretical Framework

The distinction relies on two pillars of NMR physics:

  • Scalar Coupling (Through-Bond): HMBC links protons to carbons 2-3 bonds away.[1]

  • Dipolar Coupling (Through-Space): NOESY links protons within <5 Å of each other.

Predicted NMR Data (DMSO-d )

Note: Values are representative of pyridazine hydrochloride salts.

PositionAtom

(ppm)

(ppm)
MultiplicityKey HMBC Correlations (H

C)
3 C-Ring~158.0Quaternary
3-CH

Cl
CH

~4.95~42.0SingletC3, C4
4 H-Ring~7.80~128.0Doublet (

Hz)
C3, C5, C6
5 C-Ring~138.0Quaternary
5-CH

CH

~2.45~18.5SingletC4, C5, C6
6 H-Ring~9.10~148.0Doublet (

Hz)
C4, C5, N1 (via

N HMBC)

Critical Differentiator: In the 3,5-isomer , the methyl protons (5-CH


) will show HMBC correlations to C4  and C6 . In the 3,4-isomer , the methyl protons would correlate to C3  and C5 . Furthermore, C3 (adjacent to N) is significantly deshielded (~158 ppm) compared to C5 (~138 ppm).

Visualizing the Logic

The following diagram illustrates the decision logic and the specific correlations that confirm the structure.

G cluster_0 Experimental Workflow cluster_1 Structural Confirmation Logic (3,5-Isomer) Start Sample Prep (DMSO-d6) Step1 1D Proton (Check J-coupling) Start->Step1 Step2 HSQC (Assign H-C pairs) Step1->Step2 Step3 HMBC (Long-range Skeleton) Step2->Step3 Step4 NOESY (Spatial Proof) Step3->Step4 Methyl 5-Methyl (Protons) H4 H4 Proton Methyl->H4 NOE (Strong) H6 H6 Proton Methyl->H6 NOE (Strong) C4 C4 Carbon Methyl->C4 HMBC C6 C6 Carbon Methyl->C6 HMBC

Caption: Workflow for structural assignment (Left) and the specific HMBC/NOESY correlations that uniquely identify the 3-(Chloromethyl)-5-methylpyridazine isomer (Right).

Detailed Experimental Protocol

To replicate this validation, follow this standard operating procedure (SOP).

Step 1: Sample Preparation
  • Solvent: Use DMSO-d

    
      (99.9% D).
    
    • Why? Pyridazine hydrochlorides are often insoluble in CDCl

      
      . DMSO also prevents the exchange of labile protons (if any) and provides sharp lines.
      
  • Concentration: Dissolve 15–20 mg of the salt in 0.6 mL solvent.

    • Why? 2D HMBC is insensitive; lower concentrations will require excessive scan times (overnight).

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 1D

    
    H NMR: 
    
    • Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Check: Look for two aromatic signals.[2] H6 should be significantly downfield (~9.1 ppm) due to proximity to N1. H4 should be upfield (~7.8 ppm).

    • Coupling Check: H4 and H6 are meta to each other. Expect a small coupling constant (

      
       Hz). If you see a large coupling (~5-8 Hz), you likely have the 3,4-isomer (ortho coupling).
      
  • 2D

    
    H-
    
    
    
    C HSQC (Multiplicity-Edited):
    • Differentiates CH/CH

      
       (positive phase) from CH
      
      
      
      (negative phase).
    • Confirms the chloromethyl is a CH

      
       (negative) and the methyl is a CH
      
      
      
      (positive).
  • 2D

    
    H-
    
    
    
    C HMBC (The Skeleton):
    • Optimization: Set for long-range coupling (

      
      ) of 8 Hz.
      
    • The Test: Look for the Methyl proton signal (~2.45 ppm).

    • Result: It must correlate to a quaternary carbon at ~138 ppm (C5) and a methine carbon at ~148 ppm (C6).

    • Differentiation: If the methyl correlates to a carbon >155 ppm (C3), the structure is incorrect (likely 4-methyl isomer seeing C3).

  • 2D

    
    H-
    
    
    
    H NOESY (The Spatial Proof):
    • Mixing Time: 500 ms.

    • The Test: Look for cross-peaks from the Methyl group.

    • Result: In the 3,5-isomer , the methyl group is sandwiched between H4 and H6. You should see two strong NOE correlations: Methyl

      
       H4 and Methyl 
      
      
      
      H6.
    • Failure Mode: In the 3,4-isomer, the methyl would only show a strong NOE to H5.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Baran, P. et al. (2010). "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry, 48(7), 563-568.

  • BenchChem. (2025). "A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC."

  • Oxford Instruments. (2024).[3] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

  • PubChem. (2025).[4] "Compound Summary: 3-(Chloromethyl)-5-methylpyridine hydrochloride."[4][5][6] (Analogous structure data).

Sources

Comparative

Cross-validation of analytical methods for pyridazine derivatives

Comparison of RP-HPLC-PDA and HILIC-MS/MS Methodologies Executive Summary Pyridazine (1,2-diazine) derivatives represent a unique challenge in pharmaceutical analysis due to their electron-deficient nature combined with...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison of RP-HPLC-PDA and HILIC-MS/MS Methodologies

Executive Summary

Pyridazine (1,2-diazine) derivatives represent a unique challenge in pharmaceutical analysis due to their electron-deficient nature combined with specific basicity at the N-N junction. This guide provides a technical framework for cross-validating the industry-standard Reversed-Phase HPLC (RP-HPLC) against the orthogonal, high-sensitivity Hydrophilic Interaction Liquid Chromatography Mass Spectrometry (HILIC-MS/MS) .

The Core Directive: To move beyond simple "pass/fail" validation and establish a self-validating analytical ecosystem where Method A (Robustness) and Method B (Sensitivity/Selectivity) continuously challenge and verify each other.

Part 1: The Analytical Challenge (Causality & Mechanism)

The "Diazine" Problem

Pyridazines possess two adjacent nitrogen atoms.[1] Unlike pyridines, the repulsion between the lone pairs on the adjacent nitrogens creates a high dipole moment (~3.9 D) and unique basicity (pKa ~2.3 for the parent, but often 5–7 for drug derivatives).

  • The RP-HPLC Failure Mode: On standard C18 silica columns, the basic nitrogens interact strongly with residual silanols (Si-OH), leading to severe peak tailing (Asymmetry > 1.5) and retention time shifts.

  • The MS Matrix Effect: Pyridazines are polar. In Reversed-Phase (RP), they often elute early in the "dump" zone, co-eluting with matrix salts that suppress ionization.

The Solution: Orthogonal Methodologies

We define two methods that rely on opposing separation mechanisms. If both yield statistically equivalent quantitative results, the data is considered rigorously validated.

FeatureMethod A: RP-HPLC (Polar Embedded)Method B: HILIC-MS/MS (Zwitterionic)
Primary Mechanism Hydrophobic Interaction + H-Bonding ShieldingPartitioning into water-enriched layer
Stationary Phase Polar-Embedded C18 (e.g., Amide-C18)Zwitterionic (ZIC-HILIC) or Amide
Mobile Phase High % Aqueous / Low pHHigh % Organic / Buffer
Detector PDA (UV 254/280 nm)Triple Quadrupole (ESI+)
Role QC Release, Stability, High ConcentrationPK Studies, Trace Impurities, Metabolites

Part 2: Experimental Protocols

Method A: Robust RP-HPLC-PDA (The "Workhorse")

Rationale: We utilize a Polar-Embedded C18 column.[2] The embedded polar group shields the silica surface from the pyridazine nitrogens, eliminating tailing without the need for aggressive ion-pairing reagents (which are incompatible with MS).

Workflow:

  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Note: Low pH ensures the pyridazine is protonated, but the embedded phase prevents silanol interaction.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: PDA at λmax (typically 250–280 nm for pyridazines).

Method B: HILIC-MS/MS (The "Challenger")

Rationale: HILIC retains polar bases strongly. The high organic content (ACN > 70%) enhances Desolvation efficiency in ESI, boosting sensitivity by 10–50x compared to RP-LCMS.

Workflow:

  • Column: Merck SeQuant ZIC-HILIC or Waters BEH Amide (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 95:5 Water:ACN.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

  • Isocratic/Gradient: 85% B isocratic (common for HILIC) or shallow gradient 90% B to 70% B.

  • Detection: MS/MS (MRM mode). Transition: [M+H]+ → Ring cleavage fragment (loss of N2 is common).

Part 3: Cross-Validation Framework

This section details how to statistically validate Method B against Method A using the Bland-Altman approach, rather than simple correlation.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting and validating the methods.

AnalyticalWorkflow Start Start: Pyridazine Derivative Sample PropCheck Analyze Physicochemical Properties (LogP, pKa, Solubility) Start->PropCheck Split Split Sample Set (n=30, varying conc.) PropCheck->Split MethodA Method A: RP-HPLC (Polar Embedded) High Conc. / Stability Samples Split->MethodA MethodB Method B: HILIC-MS/MS Trace / Plasma Samples Split->MethodB DataA Data Output A (AUC / UV Spectra) MethodA->DataA DataB Data Output B (Peak Area Ratio / MRM) MethodB->DataB Stat Statistical Cross-Validation (Bland-Altman & t-test) DataA->Stat DataB->Stat Decision Bias < 5%? Stat->Decision Valid VALIDATED Methods are Orthogonal & Equivalent Decision->Valid Yes Investigate INVESTIGATE Check Matrix Effect (MS) or Peak Purity (UV) Decision->Investigate No

Caption: Figure 1. Orthogonal cross-validation workflow for Pyridazine analysis ensuring statistical equivalence.

Data Presentation & Acceptance Criteria

To prove the methods are equivalent, analyze 30 distinct samples (spanning 80%–120% of target concentration).

Table 1: Comparative Performance Metrics

ParameterMethod A (RP-HPLC)Method B (HILIC-MS)Acceptance Limit (ICH Q2 R2)
Linearity (R²) > 0.999> 0.995R² > 0.990
Precision (RSD) < 0.8%< 3.5%Method dependent (typically <2% vs <5%)
Accuracy (Recovery) 98.5% – 101.5%95.0% – 105.0%95–105% (API) vs 80–120% (Bio)
LOD (Signal/Noise=3) ~0.1 µg/mL~0.5 ng/mLN/A (Method specific)
Selectivity Resolves impuritiesMass-specificNo interference
Statistical Analysis (The "Self-Validating" Step)

Do not rely solely on linear regression (


). Use the Bland-Altman Difference Plot :
  • Calculate the difference between Method A and Method B for each sample (

    
    ).
    
  • Calculate the mean of the two methods (

    
    ).
    
  • Plot

    
     vs. 
    
    
    
    .
  • Requirement: 95% of differences must lie within

    
     SD of the mean difference. If the mean difference is not zero, a systematic bias exists (e.g., matrix effect in MS).
    

Part 4: Troubleshooting & Optimization

The "Tailing" Diagram

Understanding the interaction at the molecular level is vital for troubleshooting.

Interaction cluster_0 Standard C18 (Failure Mode) cluster_1 Polar Embedded / HILIC (Success) Silanol Free Silanol (Si-OH) Interaction Strong H-Bonding (Peak Tailing) Silanol->Interaction Attraction Pyridazine Pyridazine (N: Lone Pair) Pyridazine->Interaction Shield Polar Group / Water Layer Pyridazine2 Pyridazine Shield->Pyridazine2 Shields Surface Result Symmetric Peak Pyridazine2->Result

Caption: Figure 2. Mechanism of peak tailing on standard silica vs. shielding in Polar Embedded/HILIC phases.

Common Pitfalls
  • HILIC Equilibration: HILIC columns require longer equilibration (20–30 column volumes) than RP columns to establish the water layer. Inconsistent equilibration leads to retention time drift.

  • Diluent Mismatch: Injecting a sample dissolved in 100% water into a HILIC system causes peak distortion. Protocol: Dilute HILIC samples in 80:20 ACN:Buffer.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • Jandera, P. (2011).[5] Stationary and mobile phases in hydrophilic interaction chromatography: A review. Analytica Chimica Acta. [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. [Link]

Sources

Validation

Comparative Assessment of Pyridazine-Based Scaffolds in Drug Design

Executive Summary: The "Magic Nitrogen" Effect In the landscape of nitrogen heterocycles, pyridazine (1,2-diazine) has historically been underutilized compared to its isomers, pyrimidine and pyrazine. However, recent FDA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Nitrogen" Effect

In the landscape of nitrogen heterocycles, pyridazine (1,2-diazine) has historically been underutilized compared to its isomers, pyrimidine and pyrazine. However, recent FDA approvals of Relugolix (2020) and Deucravacitinib (2022) have catalyzed a renaissance for this scaffold.

The pyridazine core offers a unique "Magic Nitrogen" effect—the adjacent nitrogen atoms create a high dipole moment and specific electrostatic potentials that allow for:

  • Bioisosteric Replacement: Lowering lipophilicity (logP) compared to phenyl rings while maintaining aromaticity.

  • Unique H-Bonding: The N-N motif acts as a dual hydrogen bond acceptor with distinct vector geometry, often critical for binding in kinase hinge regions.

  • Metabolic Stability: While variable, pyridazines often resist oxidative metabolism better than electron-rich phenyl rings or specific pyridine isomers.

This guide provides a technical comparison of pyridazine against standard alternatives, supported by physicochemical data, synthesis protocols, and metabolic profiling workflows.

Physicochemical Profiling: Pyridazine vs. Alternatives

The choice of scaffold dictates the fundamental properties of a drug candidate. The table below contrasts pyridazine with its diazine isomers and pyridine.

Table 1: Comparative Physicochemical Properties
PropertyPyridazine (1,2-diazine)Pyrimidine (1,3-diazine)Pyrazine (1,4-diazine)Pyridine (Azine)
Structure N-N (Adjacent)N-C-N (Meta)N-C-C-N (Para)Single N
Boiling Point 208 °C (Highest)123 °C118 °C115 °C
Dipole Moment ~4.2 – 4.7 D ~2.3 D0 D (Symmetric)~2.2 D
Basicity (pKa) ~2.33~1.30~0.65~5.20
LogP (Oct/Water) -0.6 (Hydrophilic)-0.4-0.20.65
H-Bond Acceptors 2 (Proximity effect)221
Key Advantage High polarity, specific binding geometryDNA/RNA mimicrySymmetry, stackingBasic, solvating

Expert Insight: The anomalously high boiling point and dipole moment of pyridazine are due to the alpha-effect and lone-pair repulsion between the adjacent nitrogens. This high polarity makes pyridazine an excellent scaffold for lowering the cLogP of a lead compound to improve solubility without introducing ionizable groups that might hinder permeability.

Structural & Functional Advantages in Drug Design[3][4]

The Dipole & Stacking Advantage

Pyridazine's strong dipole moment enhances


-

stacking interactions with electron-deficient aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.[1] This is often superior to the non-polar stacking of benzene or the weaker dipole of pyrazine.
Case Studies in Efficacy
  • Deucravacitinib (Sotyktu): A TYK2 inhibitor where the N-methyl pyridazine-3-carboxamide moiety is crucial for allosteric binding to the TYK2 pseudokinase (JH2) domain. The scaffold provides high selectivity over JAK1/2/3, reducing off-target toxicity.

  • Relugolix (Orgovyx): A GnRH receptor antagonist.[2][3] The 3-amino-6-methoxypyridazine core serves as a polar, stable linker that orients the molecule within the GPCR transmembrane bundle, interacting via hydrogen bonds that a phenyl ring could not support.

Experimental Protocols

Protocol A: Synthesis via Inverse Electron Demand Diels-Alder (IEDDA)

While the classical Paal-Knorr synthesis (1,4-dicarbonyl + hydrazine) is standard, the IEDDA reaction is the modern method of choice for constructing highly substituted pyridazines under mild conditions, often used in bioconjugation and fragment-based drug discovery.

Objective: Synthesize a 3,6-disubstituted pyridazine from a tetrazine and a strained alkene/alkyne.

Reagents:

  • Tetrazine: 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (Starting material)

  • Dienophile: Norbornadiene or a functionalized alkyne (e.g., phenylacetylene)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane

  • Temperature: Room Temperature (RT) to 60°C

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the tetrazine in DCM (0.1 M concentration). The solution will be a characteristic bright pink/red color.

  • Addition: Add 1.1 equivalents of the dienophile (alkyne/alkene) dropwise to the stirring tetrazine solution.

  • Reaction: Stir at RT.

    • Monitoring: The reaction is self-indicating. The release of nitrogen gas (

      
      ) will be observed, and the solution will transition from pink/red to pale yellow (or colorless) as the tetrazine is consumed and the pyridazine forms.
      
  • Oxidation (If required): If an alkene was used, the intermediate is a dihydropyridazine. Add an oxidant (e.g., DDQ, 1.1 eq) to aromatize to the fully aromatic pyridazine. Note: If using an alkyne, this step is unnecessary; the product aromatizes spontaneously with

    
     loss.
    
  • Purification: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Validation: Confirm structure via


H-NMR (disappearance of alkyne proton, appearance of aromatic pyridazine singlet if 4,5-unsubstituted) and LC-MS (M+1 peak).
Protocol B: Microsomal Metabolic Stability Assay

Pyridazines are often selected to improve metabolic stability. This assay quantifies the Intrinsic Clearance (


).[4]

Materials:

  • Pooled Liver Microsomes (Human/Mouse/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (10 mM).

  • Test Compound (10 mM DMSO stock).[4][5][6]

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add Test Compound (final conc. 1

    
    M). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH solution to initiate metabolism.[5][7] (Include a "No NADPH" control to check for chemical instability).

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile containing the Internal Standard. Vortex to precipitate proteins.[5]
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    
    

Visualizations

Diagram 1: The Pyridazine Decision Logic

This diagram illustrates the logical pathway for selecting a pyridazine scaffold during lead optimization.

PyridazineLogic Start Lead Optimization Issue Solubility Poor Solubility / High LogP? Start->Solubility Metabolism High Metabolic Clearance? Start->Metabolism Binding Need Specific H-Bond Vector? Start->Binding Solubility_Yes Replace Phenyl with Pyridazine (LogP decreases ~1.5 units) Solubility->Solubility_Yes Yes Metabolism_Check Check CYP Inhibition Risk Metabolism->Metabolism_Check Binding_Vector Use Pyridazine N-N for Dual H-Bond Acceptor Binding->Binding_Vector Yes Result Candidate Selection: Deucravacitinib / Relugolix Type Solubility_Yes->Result Metab_Sol Pyridazine (Low CYP inhibition) vs Pyridine (High CYP inhibition) Metabolism_Check->Metab_Sol Metab_Sol->Result Binding_Vector->Result caption Figure 1: Decision matrix for incorporating pyridazine scaffolds to solve ADME/Tox issues.

Diagram 2: IEDDA Synthesis Mechanism

A visualization of the Inverse Electron Demand Diels-Alder reaction, the primary modern synthetic route.

IEDDA_Mechanism Tetrazine Tetrazine (Electron Poor) (Pink/Red Solution) Intermediate [Bicyclic Intermediate] Highly Unstable Tetrazine->Intermediate + Dienophile Dienophile Dienophile (Electron Rich) (Alkene/Alkyne) Dienophile->Intermediate Transition Retro-Diels-Alder (- N2 Gas) Intermediate->Transition Product Pyridazine Derivative (Colorless/Yellow) Transition->Product Spontaneous Aromatization caption Figure 2: Synthesis of Pyridazine via IEDDA reaction driven by nitrogen gas release.

Conclusion

The pyridazine scaffold is no longer just an "exotic" nitrogen heterocycle; it is a validated, high-value tool in the medicinal chemist's arsenal.[8] By leveraging its high dipole moment (for solubility and stacking) and unique N-N geometry (for selectivity), researchers can overcome liabilities associated with traditional phenyl or pyridine rings. The experimental protocols provided here—specifically the IEDDA synthesis and microsomal stability assays—form the foundation for integrating this scaffold into active drug discovery programs.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. (2023). Link

  • Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters. (2018). Link

  • Deucravacitinib: First-in-class TYK2 inhibitor for plaque psoriasis. Drugs. (2022). Link

  • Discovery of Relugolix (TAK-385) as a Potent, Orally Active, Nonpeptide Antagonist of the Human Gonadotropin-Releasing Hormone Receptor. Journal of Medicinal Chemistry. (2011).[3] Link

  • Microsomal Stability Assay Protocol. Creative Bioarray / BenchChem Protocols. (2025). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(Chloromethyl)-5-methylpyridazine hydrochloride

[1][2] Executive Summary: Rapid Response Card For immediate operational use. Do not proceed without reviewing the full technical profile.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Rapid Response Card

For immediate operational use. Do not proceed without reviewing the full technical profile.

ParameterOperational Directive
Primary Hazard Alkylating Agent / Corrosive. The chloromethyl moiety is highly reactive toward nucleophiles (DNA, proteins) and hydrolyzes to release HCl.[1]
Waste Classification RCRA Hazardous Waste. Characteristic: Corrosive (D002), Toxic.[1][2] Halogenated Organic.
Disposal Method High-Temperature Incineration (Combustion Chamber >1000°C) with flue gas scrubbing.[1]
In-Lab Neutralization Not recommended for bulk disposal due to exothermic potential. Use only for spill cleanup or trace residue quenching.
Compatible Storage Glass or HDPE.[1][3] Do not use metal (corrosion risk).[1] Store under inert gas (Argon/Nitrogen) if retaining.
Incompatible Streams Strong oxidizers, strong bases, aqueous waste (hydrolysis risk), non-halogenated solvents.[2]

Chemical Hazard Profile & Causality

To handle this compound safely, one must understand the why behind the protocols. 3-(Chloromethyl)-5-methylpyridazine hydrochloride is not just a "toxic solid"; it is a benzylic halide analog on a nitrogen-deficient ring.[1]

The Mechanistic Risk
  • Alkylating Potential: The carbon-chlorine bond in the chloromethyl group is activated by the electron-deficient pyridazine ring.[1] This makes the methylene carbon a "soft" electrophile, capable of alkylating biological nucleophiles (DNA bases) irreversibly [1].[2]

  • Lachrymatory Effect: Like benzyl chloride, this compound can cause immediate, severe irritation to mucous membranes and eyes upon exposure to dust or vapors.[2]

  • Hydrolysis & Acid Generation: As a hydrochloride salt, it is already acidic.[1] Upon contact with ambient moisture, the chloromethyl group hydrolyzes to form the corresponding alcohol and additional hydrochloric acid, rapidly lowering pH and pressurizing sealed containers [2].[2]

Step-by-Step Disposal Protocols

A. Solid Waste (Unused Reagent/Synthesized Bulk)

Best Practice: Lab Pack for Commercial Incineration.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.[1]

  • Primary Containment: Leave the reagent in its original manufacturer vial if possible. Tightly cap it.[4]

  • Secondary Containment: Place the vial into a clear, 6-mil polyethylene bag. Seal with tape.

  • Lab Packing: Place the bagged vial into the HDPE waste jar. Fill void spaces with an inert absorbent (Vermiculite or Diatomaceous Earth) to cushion shock and absorb potential leaks.

  • Labeling:

    • Constituents: "3-(Chloromethyl)-5-methylpyridazine HCl, Vermiculite."[1][2]

    • Hazards: "Corrosive, Toxic, Water-Reactive (Slow)."[1][2]

    • RCRA Codes: D002 (Corrosive).[1]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Scenario: The reagent was dissolved in Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Segregation: This must go into the Halogenated Organic Waste stream.[1]

    • Why? The chlorine content requires specific incineration protocols to prevent dioxin formation; mixing with non-halogenated waste complicates downstream processing [3].[1]

  • pH Check: Check the pH of the waste solution. If pH < 2, adjust to pH 4–7 using a saturated Sodium Bicarbonate (

    
    ) solution slowly to prevent vigorous foaming.[2]
    
  • Storage: Store in a dedicated safety can or coated glass bottle. Do not fill >90% to allow for thermal expansion.

Advanced Protocol: Chemical Deactivation (Quenching)

Use Case: Cleaning spills, quenching reaction residues, or decommissioning glassware.[2] NOT for bulk reagent disposal.

The "Thiosulfate Method" (Self-Validating System) Sodium thiosulfate (


) is preferred over ammonia because it converts the reactive alkyl halide into a water-soluble, non-volatile Bunte salt (S-alkyl thiosulfate), effectively "defusing" the electrophile without generating toxic amine vapors [4].[1][2]

Reagents:

  • Sodium Thiosulfate Pentahydrate (

    
    )[1]
    
  • Water[1][5][6]

  • pH indicator strips[1]

Protocol:

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate.

  • Application: Add the thiosulfate solution to the residue or spill.[1] Use a 20:1 molar excess of thiosulfate to the chloromethyl compound.

  • Reaction Time: Allow to stand for at least 1 hour. Agitate gently.

  • Validation (The Trust Step):

    • Check pH.[1][7][8][9] The reaction releases acid. If pH < 5, add Sodium Carbonate until neutral.[2]

    • Visual Check: The mixture should become a clear, single-phase aqueous solution (if starting with small organic residues).[2]

  • Final Disposal: The resulting "Bunte Salt" solution is generally non-toxic but should still be disposed of as Aqueous Chemical Waste due to the pyridazine core.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for safe disposal, ensuring no cross-contamination of waste streams.

DisposalWorkflow Start Waste Generation: 3-(Chloromethyl)-5-methylpyridazine HCl StateCheck Physical State? Start->StateCheck Solid Solid (Bulk/Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Spill Spill / Residue StateCheck->Spill LabPack Lab Pack (HDPE Jar) + Vermiculite Solid->LabPack Preferred Method HaloWaste Halogenated Organic Waste Stream Liquid->HaloWaste If Organic Solvent AqWaste Aqueous Waste (pH Adjusted) Liquid->AqWaste If Aqueous Deactivation Chemical Deactivation (Sodium Thiosulfate) Spill->Deactivation Quench Required Deactivation->AqWaste After pH Check Incineration Final Disposal: High-Temp Incineration LabPack->Incineration HaloWaste->Incineration AqWaste->Incineration

Caption: Operational decision tree for segregating 3-(Chloromethyl)-5-methylpyridazine HCl waste streams based on physical state and concentration.

Emergency Spill Procedures

In the event of a breach outside of a fume hood.

  • Evacuate & Isolate: Clear the area (radius: 15ft/5m). The dust is a respiratory irritant.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a P100 respirator (or N95 minimum) if dust is visible.[2]

  • Containment: Cover the spill with a Dry Absorbent (Spill-X-A or Vermiculite).[1] Do not use paper towels (fire risk with oxidizers/acids).[1]

  • Cleanup: Scoop the absorbed material into a plastic bag. Wipe the surface with the Thiosulfate Solution (described in Section 4) to deactivate invisible residues.

  • Disposal: Label the bag as "Hazardous Waste: Corrosive/Toxic Debris" and place in the solid waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3-(Chloromethyl)-5-methylpyridine hydrochloride (Analogous Structure).[1] National Library of Medicine. Retrieved February 23, 2026.[2] [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Lunn, G., & Sansone, E. B. (1994).[2] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for Thiosulfate/Alkyl Halide quenching protocols).

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-(Chloromethyl)-5-methylpyridazine Hydrochloride

Executive Safety Summary 3-(Chloromethyl)-5-methylpyridazine hydrochloride is a highly reactive alkylating intermediate often used in the synthesis of pharmaceutical compounds like Rupatadine. Its chemical structure—a ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-(Chloromethyl)-5-methylpyridazine hydrochloride is a highly reactive alkylating intermediate often used in the synthesis of pharmaceutical compounds like Rupatadine. Its chemical structure—a chloromethyl group attached to a nitrogen-containing heterocycle—renders it a potent electrophile .

Critical Hazards:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).[1]

  • Alkylating Agent: High potential for skin sensitization and genetic defects; treat as a potential mutagen.

  • Hygroscopic/Reactive: Rapidly hydrolyzes in moist air to release Hydrogen Chloride (HCl) gas.

Core Directive: Handle this compound with the rigor reserved for "High Potency" (Band 4/5) sensitizers. All operations must prevent inhalation of dust and direct skin contact.

Risk Assessment & Controls

The following hierarchy establishes the required barrier between the researcher and the hazard.

Hazard Logic Flow

HazardLogic Substance 3-(Chloromethyl)-5-methylpyridazine HCl Reaction Hydrolysis Reaction Substance->Reaction + H2O Alkyl Alkylating Action Substance->Alkyl Moisture Moisture / Humidity Moisture->Reaction Skin Skin/Eye Contact Skin->Alkyl HCl Release of HCl Gas (Respiratory Irritant) Reaction->HCl Burn Chemical Burn / Sensitization Alkyl->Burn

Figure 1: Hazard pathway demonstrating the dual risk of corrosive HCl generation and direct alkylation of biological tissue.

PPE Selection Matrix

Standard laboratory PPE is insufficient . Use the following matrix to select equipment based on the specific task.

TaskHand ProtectionRespiratory ProtectionEye/Body Protection
Vial Inspection / Transport Double Nitrile (0.11 mm min)Not required if sealedSafety Glasses, Lab Coat
Weighing (Solid) Double Nitrile OR Silver Shield® (Laminate) Fume Hood (Sash <18") OR N95/P100 if outside hoodChemical Splash Goggles, Lab Coat, Closed-toe shoes
Solubilization / Reaction Silver Shield® (Laminate) (Recommended for extended contact)Fume Hood REQUIRED Face Shield + Goggles, Chemical Apron
Spill Cleanup Silver Shield® (Laminate) Full-face Respirator with Acid Gas/P100 CartridgeTyvek® Suit, Chemical Boots

Expert Insight: Chloromethyl derivatives can permeate standard nitrile gloves upon prolonged exposure. For any task lasting >15 minutes involving the concentrated solid or solution, use Silver Shield (Laminate) gloves or change nitrile outer gloves every 10 minutes.

Operational Protocols

A. Receipt & Storage[4][5][6][7]
  • Inspection: Upon receipt, inspect the bottle for white crusting around the cap, which indicates moisture ingress and HCl release.

  • Storage: Store in a refrigerator (2–8°C) .

  • Desiccation: Place the primary container inside a secondary jar containing desiccant (e.g., silica gel) to prevent hydrolysis.

  • Inert Atmosphere: If the seal is broken, backfill the container with Argon or Nitrogen before re-sealing.

B. Weighing & Solubilization (Step-by-Step)

Objective: Prevent dust generation and moisture contamination.[2][3]

  • Preparation: Place a balance inside the chemical fume hood. If the balance is external, use a static hood or a weighing funnel with a lid.

  • Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat. Hydrochloride salts are prone to static charge, which causes "jumping" of particles.

  • Transfer:

    • Do NOT use metal spatulas if the solid appears damp (corrosion risk). Use PTFE (Teflon) or ceramic spatulas.

    • Transfer solid quickly to the receiving vessel containing the solvent (e.g., DCM, Methanol).

  • Dissolution: Add solvent immediately after weighing to suppress dust.

C. Reaction Setup
  • Order of Addition: Always add the solid to the solvent/reagents.

  • Exotherm Control: The reaction of chloromethyl pyridazines with nucleophiles (amines, thiols) is exothermic. Cool the reaction vessel to 0°C before addition.

  • Venting: Ensure the reaction vessel is vented to a scrubber or fume hood exhaust to manage any evolved HCl gas.

Emergency Response & Decontamination

Exposure Response[1][4][7][8]
  • Skin Contact:

    • Brush off dry powder gently (do not wet immediately if a large amount is present to avoid concentrated acid generation).

    • Rinse immediately with water for 15 minutes .

    • Seek Medical Attention immediately.[1][4] Treat as a chemical burn.

  • Eye Contact: Flush with water/saline for 15 minutes, holding eyelids open. Do not use neutralization agents in the eyes.

Spill Cleanup Logic

SpillResponse Start Spill Detected Size Assess Size Start->Size Small Small (< 5g) Size->Small Large Large (> 5g) Size->Large PPE Don PPE: Laminate Gloves, Goggles, Resp. Small->PPE Evacuate Evacuate Lab Call HSE Large->Evacuate Cover Cover with Dry Sand/Vermiculite PPE->Cover Collect Collect into Waste Container Cover->Collect Decon Decontaminate Surface (See Solution Below) Collect->Decon

Figure 2: Decision tree for spill response. Note that large spills of alkylating agents require professional hazmat intervention.

Decontamination Solution: To neutralize the alkylating chloromethyl group on contaminated surfaces (hood sash, benchtop), use a nucleophilic solution:

  • Recipe: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Action: The thiosulfate ion attacks the chloromethyl group, converting it to a non-toxic thiosulfate ester.

  • Alternative: Dilute Ammonia (5%) can be used but may generate fumes.

Waste Disposal

Disposal must comply with local hazardous waste regulations (RCRA, EPA, or local equivalent).[3]

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid, Toxic, Corrosive"Solid Waste: Chloromethyl Pyridazine HCl - Corrosive/Toxic"
Liquid Waste Halogenated Organic"Halogenated Solvent Waste + HCl"
Contaminated Sharps Hazardous Sharps"Sharps - Chemically Contaminated"

Protocol:

  • Quenching: If possible, quench reactive residues in the reaction flask with methanol/bicarbonate before disposal.

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid waste) as this may generate toxic chlorine gas.

  • PH Adjustment: Aqueous waste streams should be neutralized to pH 5–9 before pickup, only if permitted by your facility's waste protocols.

References

  • LGC Standards. (2025). 3-Chloromethyl-5-methylpyridine Hydrochloride Safety Data Sheet. Retrieved from

  • Santa Cruz Biotechnology. (2024). 3-Chloromethyl-5-methylpyridine Hydrochloride Product Data. Retrieved from

  • Thermo Fisher Scientific. (2025). 2-(Chloromethyl)pyridine hydrochloride Safety Data Sheet (Analogous Hazard Data). Retrieved from

  • PubChem. (2025). Compound Summary: 3-(Chloromethyl)-5-methylpyridine hydrochloride.[5][6][7][8] National Library of Medicine. Retrieved from

(Note: While specific data for the pyridazine analog is rare, safety protocols are derived from the functional group chemistry of chloromethyl heterocycles and validated against analogous pyridine data.)

Sources

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